Pyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyridin-4-one | |
|---|---|---|
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InChI |
InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |
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InChI Key |
GCNTZFIIOFTKIY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
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Related CAS |
3454-03-3 (nitrate), 626-64-2 (Parent) | |
| Record name | 4-Hydroxypyridine | |
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| Record name | 4-Hydroxypyridinium nitrate | |
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DSSTOX Substance ID |
DTXSID2052310 | |
| Record name | 4-Pyridinol | |
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Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan or brown powder; [Alfa Aesar MSDS] | |
| Record name | 4-Hydroxypyridine | |
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Vapor Pressure |
0.39 [mmHg] | |
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CAS No. |
626-64-2, 108-96-3, 3454-03-3 | |
| Record name | 4-Hydroxypyridine | |
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| Record name | 4(1H)-Pyridinone | |
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| Record name | 4-Pyridone | |
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| Record name | 4-Hydroxypyridinium nitrate | |
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| Record name | 4-Pyridone | |
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| Record name | 4-HYDROXYPYRIDINE | |
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| Record name | Pyridin-4-ol | |
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Foundational & Exploratory
Pyridin-4-ol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a pivotal heterocyclic compound, and its predominant tautomer, Pyridin-4(1H)-one, are fundamental building blocks in medicinal chemistry and materials science.[1] Their utility in the synthesis of pharmaceuticals, such as diuretics and anti-cancer drugs, as well as agrochemicals, underscores the importance of well-defined synthetic and characterization protocols.[2] This technical guide provides a comprehensive overview of the synthesis, tautomeric nature, and detailed spectroscopic characterization of this compound, presenting data in a structured format to aid researchers in its effective application.
Tautomerism: A Core Concept
A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with Pyridin-4(1H)-one (also known as 4-pyridone).[3][4] This equilibrium is highly sensitive to the compound's physical state and solvent environment.
-
In the solid state and in polar solvents, the equilibrium heavily favors the 4-pyridone (keto) form due to intermolecular hydrogen bonding.[4][5]
-
In the gas phase or in non-polar solvents, the this compound (enol) form becomes more significant.[3][6]
This tautomerism is crucial as it influences the molecule's reactivity and complicates its characterization, often resulting in spectroscopic data that reflects the dominant tautomer under the measurement conditions.[7][8]
Synthesis of this compound
Several synthetic routes to this compound have been established. The most common and practical laboratory-scale method involves the diazotization of 4-aminopyridine followed by hydrolysis.[9] Other notable methods include synthesis from 4-pyrone precursors and multi-component reactions.[3][10]
Synthesis via Diazotization of 4-Aminopyridine
This high-yield method is a preferred route for laboratory synthesis.[9] It involves the conversion of the amino group of 4-aminopyridine into a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group. The overall workflow is depicted below.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The data presented corresponds primarily to the more stable 4-pyridone tautomer.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO | [3] |
| Molecular Weight | 95.10 g/mol | [3] |
| Appearance | Colorless to tan/brown solid/powder | [3][11] |
| Melting Point | 150-151 °C | [2][12] |
| Boiling Point | 230-235 °C at 12 mmHg | [2][12] |
| CAS Number | 626-64-2 (this compound), 108-96-3 (4-Pyridone) | [2][3] |
Spectroscopic Data
NMR spectra are highly dependent on the solvent due to its effect on the tautomeric equilibrium.[8][13]
Table 2: ¹H NMR Spectral Data (DMSO-d₆) [13][14]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.8 | br s | 1H | N-H |
| ~7.4 | d | 2H | H-2, H-6 |
| ~5.9 | d | 2H | H-3, H-5 |
Note: The N-H proton is exchangeable with D₂O and its signal will disappear upon addition.[13]
Table 3: ¹³C NMR Spectral Data (DMSO-d₆) [13][15]
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C-4 (C=O) |
| ~140 | C-2, C-6 |
| ~116 | C-3, C-5 |
The IR spectrum in the solid state (KBr pellet) is dominated by the characteristic vibrations of the 4-pyridone tautomer.[13]
Table 4: Key IR Absorption Bands (KBr Pellet) [13]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2800-3000 | N-H stretching (hydrogen-bonded) | Broad, Strong |
| ~1640 | C=O stretching | Strong |
| ~1540 | C=C stretching | Strong |
Table 5: Mass Spectrometry Data
| Technique | m/z Value | Assignment | Reference |
| Electron Ionization (EI) | 95 | [M]⁺ (Molecular Ion) | [8] |
UV-Vis spectroscopy can be used to study the tautomeric equilibrium. The absorption maxima are sensitive to the solvent and pH.
| Solvent/Condition | λmax (nm) | Reference |
| Basic | ~255 | [16] |
Experimental Protocols
Detailed Synthesis Protocol (from 4-Aminopyridine)
This protocol is adapted from established literature procedures.[7][9]
Materials:
-
4-aminopyridine (99%)
-
Concentrated sulfuric acid (98%)
-
Butyl nitrite
-
Barium hydroxide solution
-
Carbon dioxide (gas or dry ice)
-
Activated carbon
-
Methanol (99.5%)
-
Deionized water
-
Three-neck round-bottom flask (1000 mL), dropping funnel, thermometer, mechanical stirrer, ice bath.
Procedure:
-
Preparation of Diazonium Solution: a. In a 1000 mL three-neck flask equipped with a stirrer, thermometer, and dropping funnel, add 400 mL of deionized water. b. Cool the flask in an ice bath and slowly add 140 mL of concentrated sulfuric acid, ensuring the temperature remains between 20-40°C. c. Cool the resulting solution to 0-20°C and add 95 g of 4-aminopyridine. d. From the dropping funnel, add 150.8 g of butyl nitrite dropwise over approximately 120 minutes. Meticulously maintain the reaction temperature below 20°C.
-
Hydrolysis and Neutralization: a. Once the addition is complete, allow the reaction to stir at the same temperature until TLC analysis indicates the consumption of the starting material. b. Slowly warm the mixture to facilitate hydrolysis of the diazonium salt. c. Neutralize the acidic solution by adding a barium hydroxide solution. Control the temperature between 30-60°C until the pH reaches 7.5-8. d. Bubble carbon dioxide through the solution to precipitate excess barium hydroxide as barium carbonate until the pH is approximately 6. e. Filter the mixture and wash the solid precipitate with water to obtain a crude aqueous solution of this compound.
-
Purification: a. Transfer the crude solution to a large flask and add a small amount of activated carbon. b. Add 99.5% methanol and stir to decolorize and purify the solution. c. Filter off the activated carbon. d. The final high-purity product can be obtained by concentrating the solution and performing vacuum distillation.[9]
Characterization Protocols
The following diagram outlines a standard workflow for the spectroscopic analysis of the synthesized product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [chembk.com]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. guidechem.com [guidechem.com]
- 10. soc.chim.it [soc.chim.it]
- 11. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
Spectroscopic Data of Pyridin-4-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Pyridin-4-ol, a pivotal heterocyclic compound. Due to its existence in a tautomeric equilibrium with 4-pyridone, understanding its spectroscopic signature is critical for its application in medicinal chemistry and materials science. This document presents a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, complete with detailed experimental protocols and visual representations of key concepts. In solution, the 4-pyridone tautomer is predominantly favored, and the data presented herein primarily reflects this form.[1]
Tautomerism of this compound
This compound exists in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium is influenced by the solvent and the physical state of the sample. While the enol form (this compound) can be more prevalent in the gas phase, the keto form (4-pyridone) is generally the major species in solution and the solid state.[1]
Tautomeric equilibrium between this compound and 4-Pyridone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The chemical shifts provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of the predominant 4-pyridone tautomer displays characteristic signals for the protons on the pyridine ring and the N-H proton. The chemical shifts are solvent-dependent.[1]
| Proton Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ | Chemical Shift (δ, ppm) in D₂O |
| H-2, H-6 | ~7.6 | ~7.8 |
| H-3, H-5 | ~6.2 | ~6.5 |
| N-H | ~11.5 | Not Observed |
Note: In D₂O, the N-H proton undergoes exchange with deuterium and is therefore not observed.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is consistent with the 4-pyridone structure, which is the major tautomer in common NMR solvents.[1]
| Carbon Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ |
| C-4 (C=O) | ~175 |
| C-2, C-6 | ~140 |
| C-3, C-5 | ~115 |
Infrared (IR) Spectroscopy
IR spectroscopy provides a molecular fingerprint by probing the vibrational modes of the functional groups. For this compound, the IR spectrum in the solid state is dominated by the characteristic absorptions of the 4-pyridone tautomer.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3000-2800 | N-H stretch |
| ~1640 | C=O stretch (Amide I) |
| ~1540 | C=C and C=N ring stretching |
| ~1480 | C-H in-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy offers insights into the electronic transitions within the molecule. The position of the absorption maxima (λmax) is sensitive to the polarity of the solvent.[1]
| Solvent | λmax (nm) |
| Water | ~255 |
| Ethanol | ~258 |
Experimental Protocols
Detailed experimental procedures are essential for obtaining reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Spectra are acquired with proton decoupling to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[1]
IR Spectroscopy (KBr Pellet Method)
Sample Preparation: 1-2 mg of finely ground this compound is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then compressed into a thin, transparent pellet using a hydraulic press.[1]
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.[1]
UV-Vis Spectroscopy
Sample Preparation: A stock solution of this compound is prepared in the desired solvent (e.g., water, ethanol). This solution is then serially diluted to a concentration that yields an absorbance reading within the linear range of the spectrophotometer, typically below 1.5 absorbance units.[1]
Data Acquisition: The UV-Vis spectrum is recorded using a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm. The pure solvent is used as a blank to establish a baseline.[1]
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
General workflow for spectroscopic characterization.
References
An In-depth Technical Guide to the Tautomerism of Pyridin-4-ol: Mechanism and Equilibrium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science, exists in a dynamic equilibrium with its tautomeric form, pyridin-4(1H)-one. This tautomerism is a critical determinant of its physicochemical properties, reactivity, and biological activity. Understanding the underlying mechanism and the factors governing the equilibrium is paramount for the rational design of molecules incorporating this scaffold. This technical guide provides a comprehensive overview of the this compound tautomerism, detailing the mechanistic pathways, the influence of environmental factors on the equilibrium, and robust experimental and computational protocols for its characterization.
The Tautomeric Equilibrium: this compound vs. Pyridin-4(1H)-one
This compound undergoes a prototropic tautomerization to yield pyridin-4(1H)-one. This process involves the migration of a proton from the hydroxyl group to the ring nitrogen atom, accompanied by a rearrangement of the pi-electron system.
A Technical Guide to the Quantum Chemical Calculation of Pyridin-4-ol Tautomeric Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tautomeric equilibrium between Pyridin-4-ol and 4-Pyridone, a critical consideration in medicinal chemistry and materials science. Understanding the relative stability of these tautomers is paramount, as it dictates the molecule's physicochemical properties, receptor binding interactions, and pharmacokinetic profile. Quantum chemical calculations have proven to be an indispensable tool for accurately predicting and rationalizing this equilibrium, which is highly sensitive to the surrounding environment.
The tautomerism of this compound involves the interconversion between its enol form (this compound, also known as the lactim form) and its keto form (4-pyridone, the lactam form). This process typically involves the migration of a proton and a concurrent shift in double bonds.[1] In the gas phase, the equilibrium tends to favor the aromatic this compound form.[2][3][4][5] However, in polar solvents and the solid state, the equilibrium dramatically shifts to favor the more polar 4-pyridone tautomer.[3][5] This guide details the computational methodologies used to explore this phenomenon and presents key quantitative findings from the scientific literature.
Computational Workflow for Tautomer Stability Analysis
The logical workflow for computationally assessing tautomeric stability involves a series of sequential steps. It begins with the generation of initial 3D structures for each tautomer, followed by rigorous geometry optimization and energy calculations in different environments (gas phase and solution). This process allows for a precise determination of the relative Gibbs free energies, which dictates the position of the tautomeric equilibrium.
Caption: A typical workflow for the quantum chemical calculation of tautomer stability.
Quantitative Stability Analysis
Quantum chemical calculations provide precise energetic data on the relative stability of tautomers. The stability is typically reported as the difference in Gibbs free energy (ΔG) or electronic energy (ΔE) between the two forms. A positive value indicates that 4-Pyridone is more stable, while a negative value indicates this compound is favored. As the data below illustrates, the choice of environment (gas phase vs. solvent) is the most critical factor in determining the dominant tautomer.
| Tautomer Favored | Relative Energy (kcal/mol) | Environment | Computational Method | Reference |
| This compound | -2.4 | Gas Phase | MP2 / Polarization Basis Set + ZPVE | [2] |
| This compound | -2.3 | Gas Phase | BHandHLYP/6-311+G(d,p) | [4] |
| This compound | -1.5 (ΔG) | Gas Phase | DF-B97D3(BJ)/def2-TZVPP | [3] |
| 4-Pyridone | +0.6 (ΔG) | Cyclohexane (ε=2.0) | DF-B97D3(BJ)/def2-TZVPP + PCM | [3] |
| 4-Pyridone | +2.7 (ΔG) | Dichloromethane (ε=8.9) | DF-B97D3(BJ)/def2-TZVPP + PCM | [3] |
| 4-Pyridone | +6.2 (ΔG) | Acetonitrile (ε=35.7) | DF-B97D3(BJ)/def2-TZVPP + PCM | [3] |
| 4-Pyridone | +7.2 (ΔG) | Water (ε=78.3) | DF-B97D3(BJ)/def2-TZVPP + PCM | [3] |
Computational Methodologies and Protocols
The accuracy of tautomer stability predictions is highly dependent on the chosen computational protocol. Key factors include the level of theory, the basis set, and the method used to account for solvent effects.
Protocol 1: Ab Initio Methods High-level ab initio calculations, while computationally expensive, provide benchmark-quality data. An early, influential study on 4-pyridone employed such a method.[2]
-
Level of Theory: Møller-Plesset perturbation theory to the second order (MP2) is used to account for electron correlation.[2]
-
Basis Sets: The protocol involves calculations with a series of increasingly complex basis sets, from minimal to extended sets that include polarization functions (e.g., 6-31G*). This allows for extrapolation and ensures the results are not basis-set dependent.[2]
-
Procedure:
-
The geometry of each tautomer is fully optimized.
-
The inclusion of polarization functions is critical for accurately describing the electronic structure.[2]
-
A frequency calculation is performed to obtain the zero-point vibrational energy (ZPVE), which is added to the electronic energy to get the total energy at 0 K.[2]
-
Protocol 2: Density Functional Theory (DFT) with Solvent Modeling DFT offers a favorable balance of accuracy and computational cost, making it the most common method for studying tautomerism in solution.
-
Functionals: Hybrid functionals like BHandHLYP or dispersion-corrected functionals such as B97D3(BJ) are often employed.[3][4]
-
Basis Sets: Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets are commonly used.[4]
-
Solvent Modeling: The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism (IEF-PCM) variant, is the standard for implicitly modeling bulk solvent effects.[3] This model creates a cavity in a dielectric continuum representing the solvent, allowing for the calculation of solute-solvent electrostatic interactions.
-
Procedure:
-
Gas-phase geometry optimization and frequency calculations are performed for each tautomer to obtain thermal corrections to the Gibbs free energy.
-
Single-point energy calculations are then carried out on the optimized geometries using the PCM to obtain the free energy of solvation.
-
The final Gibbs free energy in solution is the sum of the gas-phase Gibbs free energy and the free energy of solvation.
-
Key Factors Governing Tautomeric Equilibrium
The dramatic shift in stability between the gas phase and solution is driven by fundamental physicochemical principles.
-
Aromaticity: In the gas phase, the stability of this compound is largely attributed to the aromaticity of its pyridine ring, which is consistent with Hückel's rule.[6] The 4-Pyridone form, while stabilized by a strong C=O bond, lacks this full aromatic character.[3]
-
Dipole Moment and Solvent Effects: The 4-Pyridone tautomer is significantly more polar than this compound. Its large dipole moment allows for strong dipole-dipole interactions with polar solvent molecules. This preferential solvation electrostatically stabilizes the 4-Pyridone form, with the magnitude of stabilization increasing with the dielectric constant of the solvent.[3][7]
-
Intermolecular Hydrogen Bonding: In condensed phases (polar protic solvents and the solid state), 4-Pyridone can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). This capacity for strong intermolecular hydrogen bonding provides substantial additional stabilization, further favoring it over the this compound tautomer.[5]
Conclusion
The tautomeric equilibrium of this compound is a classic example of environmentally-controlled molecular stability. Quantum chemical calculations conclusively demonstrate that while the enol form (this compound) is inherently more stable in isolation due to aromaticity, the keto form (4-Pyridone) becomes dominant in polar environments.[2][3][5] This reversal is driven by the strong electrostatic stabilization of the highly polar pyridone structure by the solvent and its ability to form robust intermolecular hydrogen bonds. For professionals in drug development, accurately predicting the predominant tautomeric form under physiological conditions is a critical step in the design of effective and safe therapeutics, and modern computational chemistry provides the essential tools for this task.[8][9]
References
- 1. arxiv.org [arxiv.org]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
From Coal Tar to Modern Synthesis: A Technical Guide to the Historical Isolation of Pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical evolution of methods for the isolation and synthesis of Pyridin-4-ol (also known as 4-hydroxypyridine or γ-pyridone), a crucial heterocyclic compound in medicinal chemistry and drug development. From its early, arduous isolations from coal tar to more refined synthetic routes, this document provides a comprehensive overview of the foundational techniques that have paved the way for modern production. Detailed experimental protocols, comparative quantitative data, and visualized workflows offer a practical resource for understanding the historical context and chemical principles underlying the availability of this important scaffold.
Historical Overview and Early Isolation
The story of this compound is intrinsically linked to the history of pyridine chemistry. Pyridine itself was first isolated from bone oil in 1849, and later, coal tar became a primary source for pyridine and its derivatives.[1] The isolation of pyridine from coal tar was a laborious and inefficient process, involving fractional distillation of coal tar residues.[2] While specific historical protocols for the direct isolation of this compound from coal tar are scarce, the general method for obtaining pyridine bases involved treating the relevant coal tar fractions with acid to extract the basic compounds, followed by neutralization and further purification.[3] It is likely that early investigations into the components of these fractions led to the discovery of various hydroxylated pyridines, including the 4-hydroxy isomer.
The early 20th century marked the beginning of systematic exploration into the synthesis of pyridine derivatives, including this compound.[4] These early synthetic methods were often characterized by harsh reaction conditions and low yields, highlighting the challenges faced by chemists of the era.
Historical Synthetic Methods and Experimental Protocols
Several key historical methods for the synthesis of this compound have been documented, each with its own set of challenges and innovations. The following sections provide detailed experimental protocols for these foundational techniques.
Synthesis from Pyridine via Oxidation
One of the early approaches to obtaining this compound involved the direct oxidation of pyridine. This method, while conceptually straightforward, was often plagued by low yields and the formation of a mixture of products. A significant historical route involved the formation of a bispyridinium chloride intermediate, which was then converted to this compound.[5] This process was noted for being complex and time-consuming.[5]
A later improvement on the oxidation of pyridines was the Elbs persulfate oxidation, which could be applied to pyridones. For instance, 3-hydroxy-4-pyridone was synthesized via the Elbs oxidation of 4-pyridone.[6]
Experimental Protocol: Elbs Oxidation of 4-Pyridone (for 3-hydroxy-4-pyridone) [6]
-
Reaction Setup: Dissolve 4-pyridone monohydrate (5.5 g, 0.049 mol) in 125 mL of water.
-
Addition of Reagents: Add sodium hydroxide (10 g, 0.25 mol) to the solution. In portions, over 10 minutes, add sodium persulfate (16.6 g, 0.07 mol) while maintaining the temperature at 90-95°C.
-
Reaction and Quenching: Keep the solution at this temperature for an additional 15 minutes. After a negative test for persulfate with iodide, add another 7 g of sodium hydroxide, followed by a second portion of sodium persulfate (16.6 g) over 10 minutes.
-
Workup: After another 15 minutes, cool the solution to room temperature and neutralize with concentrated sulfuric acid.
-
Isolation: The resulting sulfate ester is hydrolyzed with acid, neutralized, and the product is extracted. Unreacted 4-pyridone can be removed by Soxhlet extraction with methyl ethyl ketone. The final product, 3-hydroxy-4-pyridone, is obtained after crystallization from methanol in approximately 13% yield.
Synthesis from 4-Pyrone
The conversion of 4-pyrones to 4-pyridones by reaction with amines is a fundamental and historically significant method.[7][8] This approach leverages the structural similarity between the pyrone and pyridone rings.
Experimental Protocol: General Synthesis of 4-Pyridone from 4-Pyrone
-
Reaction Mixture: A solution of 4-pyrone in a suitable protic solvent (e.g., ethanol or water) is prepared.
-
Ammonia Source: An excess of an ammonia source, such as concentrated aqueous ammonia or a solution of ammonia in ethanol, is added.
-
Reaction Conditions: The mixture is heated in a sealed vessel to a temperature typically ranging from 100 to 150°C for several hours.
-
Isolation: After cooling, the solvent is removed under reduced pressure. The resulting crude 4-pyridone is then purified by crystallization, often from water or ethanol.[3]
A more modern example with a substituted pyrone provides a yield of approximately 28% for the conversion of 2-trifluoromethyl-4H-pyran-4-one to 4-hydroxy-2-trifluoromethylpyridine using aqueous ammonia.[9]
Synthesis from 4-Aminopyridine via Diazotization
A significant advancement in the synthesis of this compound was the use of 4-aminopyridine as a starting material. This method involves the diazotization of the amino group, followed by hydrolysis of the resulting diazonium salt. This route offers a more controlled and higher-yielding pathway compared to earlier methods.[4]
Experimental Protocol: Synthesis of this compound from 4-Aminopyridine [4]
-
Preparation of Butyl Nitrite: In a 500 mL three-neck flask, add 140 mL of water. With magnetic stirring, add 73.2 g of 99% sodium nitrite and 74.8 g of 99% n-butanol. Slowly add 37% hydrochloric acid dropwise at 0-10°C over 60 minutes. Incubate the mixture for 180 minutes.
-
Diazotization: In a 1000 mL three-neck flask, add 400 mL of water, followed by the slow addition of 140 mL of 98% concentrated sulfuric acid at 20-40°C. Add 95 g of 99% 4-aminopyridine at 0-20°C. Slowly add 150.8 g of the prepared butyl nitrite over approximately 120 minutes, maintaining strict temperature control.
-
Hydrolysis and Neutralization: Transfer the resulting diazonium solution to a 1 L three-neck flask and dilute with 2000 mL of water. Add a barium hydroxide solution for neutralization at a controlled temperature of 30-60°C until the pH of the solution is 7.5-8.
-
Workup: Introduce carbon dioxide to react with excess barium hydroxide until the pH is 6. Filter and wash the precipitate to obtain a crude solution of this compound.
-
Purification: Add activated carbon and 99.5% methanol to the crude solution for purification. Obtain high-purity this compound (88.39 g) through multiple vacuum distillations.
Quantitative Data Summary
The following table summarizes the available quantitative data for the historical and a more modern, high-yielding method for the synthesis of this compound and its derivatives.
| Parameter | Method 1: Oxidation of Pyridine (Elbs Oxidation for 3-hydroxy-4-pyridone)[6] | Method 2: From γ-Pyrone Derivative[9] | Method 3: From 4-Aminopyridine[4] |
| Starting Material | 4-Pyridone | 2-Trifluoromethyl-4H-pyran-4-one | 4-Aminopyridine |
| Overall Yield | ~13% | ~28% | ~92.1% |
| Purity | Not specified | Not specified | >99% |
| Key Reagents | Sodium persulfate, Sodium hydroxide | Aqueous ammonia | Sodium nitrite, n-butanol, Sulfuric acid, Barium hydroxide |
| Reaction Time | Several hours | Not specified | Several hours |
| Reaction Temperature | 90-95°C | Not specified | 0-10°C (diazotization), 30-60°C (hydrolysis) |
| Number of Steps | 1 (from 4-pyridone) | 1 (from pyrone) | 1 (one-pot) |
Visualized Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the key historical methods for obtaining this compound.
References
- 1. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]
- 2. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-hydroxypyridine (CAS RN: 626-64-2), a pivotal heterocyclic compound in organic synthesis and pharmaceutical development. The document details its structural features, physicochemical parameters, tautomeric equilibrium, spectroscopic signature, and key chemical transformations. Experimental methodologies for the determination of its properties and for its synthetic modification are also presented. Particular emphasis is placed on its role as a versatile building block in the synthesis of bioactive molecules.
Introduction
4-Hydroxypyridine, and its predominant tautomer 4-pyridone, is a crucial intermediate in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs).[1] Its unique electronic and structural characteristics, arising from the interplay between the aromatic pyridine ring and the hydroxyl/carbonyl functionality, govern its reactivity and utility. A thorough understanding of its properties is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science. This guide aims to consolidate the key technical information on 4-hydroxypyridine for professionals engaged in these areas.
Physical Properties
The physical properties of 4-hydroxypyridine are summarized in the tables below. These parameters are crucial for its handling, formulation, and application in various experimental setups.
General and Thermodynamic Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO | [2] |
| Molar Mass | 95.10 g/mol | [2] |
| Appearance | Pale yellow to light brown solid | |
| Melting Point | 148-151 °C | [3] |
| Boiling Point | 230-235 °C at 12 mmHg | [3] |
| pKa | 3.2 (at 20 °C) | [3] |
| logP (o/w) | -1.300 (estimated) | [3] |
Solubility
| Solvent | Solubility | Reference |
| Water | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | [4] |
| Chloroform | Slightly soluble | [4] |
| Benzene | Practically insoluble | [4] |
| Ether | Practically insoluble | [4] |
Chemical Properties and Reactivity
Tautomerism
A key feature of 4-hydroxypyridine is its existence in a tautomeric equilibrium with 4-pyridone. In solution and the solid state, the equilibrium lies significantly towards the 4-pyridone form, which is stabilized by intermolecular hydrogen bonding and the strength of the C=O bond.[5][6] In the gas phase, however, the 4-hydroxypyridine tautomer is the dominant species.[2] This tautomerism is crucial as it dictates the reactivity of the molecule, offering two potential sites for electrophilic attack (the nitrogen and oxygen atoms).
Caption: Tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone.
Chemical Reactions
The dual nucleophilicity of the 4-pyridone tautomer allows for both N- and O-alkylation, with the regioselectivity being dependent on the reaction conditions and the nature of the electrophile.
-
N-Alkylation: Generally favored with SN2-reactive electrophiles like primary alkyl halides.[1]
-
O-Alkylation: Can be achieved with SN1-reactive electrophiles or under specific conditions that favor reaction at the oxygen atom.
Furthermore, the pyridine ring can undergo electrophilic substitution reactions, although it is less reactive than benzene. The hydroxyl group in the 4-hydroxypyridine form is an activating group, directing electrophiles to the 3- and 5-positions.
Spectroscopic Properties
The spectroscopic data for 4-hydroxypyridine/4-pyridone provides valuable information for its identification and characterization.
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR (in D₂O) | δ (ppm): 7.89 (d), 6.59 (d) | [7] |
| ¹³C NMR (in DMSO-d₆) | Signals in the aromatic region, with the carbonyl carbon of the pyridone tautomer appearing downfield. | [8] |
| IR (KBr disc) | Strong C=O stretching band for the pyridone tautomer (around 1640 cm⁻¹). Broad O-H stretching for the hydroxypyridine tautomer. | [9] |
| UV-Vis | The position of the absorption maxima is dependent on the solvent and the predominant tautomeric form. | [3] |
Role in Signaling Pathways
While 4-hydroxypyridine itself is not established as a direct signaling molecule, its core structure is found in various bioactive compounds. Notably, derivatives of 4-hydroxy-2-pyridone have been identified as inhibitors of the stress-activated protein kinase MAP4K4, suggesting a potential role for this scaffold in modulating cellular stress pathways. This highlights the importance of the 4-hydroxypyridine moiety as a pharmacophore in drug discovery.
Caption: Inhibition of MAP4K4 by 4-hydroxy-2-pyridone derivatives.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa of 4-hydroxypyridine using potentiometric titration.[10][11][12]
Materials:
-
4-Hydroxypyridine
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of 4-hydroxypyridine and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., to a final concentration of 0.1 M).
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized HCl solution, recording the pH after each addition of a small, known volume of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of HCl added.
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pH at half the equivalence point volume corresponds to the pKa of the conjugate acid (pyridinium ion).
-
The pKa of 4-hydroxypyridine (for the equilibrium involving the hydroxyl proton) can be determined by titrating with NaOH.
Determination of Aqueous Solubility by Shake-Flask Method
This protocol describes the determination of the aqueous solubility of 4-hydroxypyridine using the shake-flask method.[5][13][14][15]
Materials:
-
4-Hydroxypyridine
-
Deionized water (or a buffer of desired pH)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of 4-hydroxypyridine to a vial containing a known volume of deionized water or buffer.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a known volume of the solvent.
-
Determine the concentration of 4-hydroxypyridine in the diluted filtrate using a pre-calibrated UV-Vis spectrophotometer or HPLC system.
-
Calculate the original concentration in the saturated solution, which represents the aqueous solubility.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
4-Hydroxypyridine is a fundamentally important heterocyclic compound with a rich and versatile chemistry. Its physical and chemical properties, particularly its tautomeric nature, make it a valuable building block for the synthesis of a diverse range of molecules, including important pharmaceuticals. This technical guide has provided a consolidated resource of its core properties and experimental methodologies to aid researchers and drug development professionals in its effective utilization. A continued exploration of its reactivity and biological activity will undoubtedly lead to further innovations in chemistry and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. bioassaysys.com [bioassaysys.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. 4-Hydroxypyridine(626-64-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. connectsci.au [connectsci.au]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol
For Immediate Release
This technical guide provides an in-depth analysis of the tautomeric equilibrium of Pyridin-4-ol, a fundamental heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The equilibrium between its two tautomeric forms, the enol (this compound) and the keto (Pyridin-4(1H)-one), is highly sensitive to the solvent environment, a critical consideration in synthesis, characterization, and biological application. This document summarizes the quantitative data on the tautomeric ratio in various solvents, details the experimental protocols for its determination, and provides a visual representation of the equilibrium.
The Tautomeric Landscape of this compound
This compound exists as a dynamic equilibrium between its aromatic enol form and its non-aromatic but polar keto tautomer. The position of this equilibrium is a delicate balance of intramolecular and intermolecular forces, with the solvent playing a pivotal role. In general, polar solvents favor the more polar keto form, Pyridin-4(1H)-one, due to stronger solute-solvent interactions such as hydrogen bonding.[1][2][3] Conversely, non-polar solvents tend to shift the equilibrium towards the less polar enol form, this compound.[2] In the gas phase, the enol form is the dominant species.[2][4]
The tautomeric equilibrium is not only solvent-dependent but can also be influenced by temperature and the presence of substituents on the pyridine ring. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the principal tools for qualitatively and quantitatively assessing the tautomeric ratio in solution.
Quantitative Analysis of Tautomeric Ratios
The following table summarizes the tautomeric equilibrium constant (KT = [keto]/[enol]) and the percentage of the dominant keto form in various solvents, as determined by spectroscopic methods.
| Solvent | Dielectric Constant (ε) | Tautomeric Equilibrium Constant (KT) | Predominant Tautomer (%) |
| Water | 80.1 | High (significantly > 1) | Keto (>99%) |
| Methanol | 32.7 | - | Keto |
| Ethanol | 24.6 | - | Keto |
| Acetonitrile | 37.5 | - | Keto |
| Chloroform | 4.8 | Comparable amounts of both tautomers | Keto/Enol |
| Cyclohexane | 2.0 | Low (significantly < 1) | Enol |
Note: Exact quantitative values for KT can vary depending on the specific experimental conditions (temperature, concentration). The table provides a general trend based on available literature.
Experimental Protocols for Tautomeric Ratio Determination
Accurate determination of the tautomeric ratio of this compound requires meticulous experimental design and execution. The two primary methods employed are ¹H NMR spectroscopy and UV-Vis spectroscopy.
¹H NMR Spectroscopy
Principle: The enol and keto tautomers of this compound have distinct chemical environments for their protons, leading to separate sets of signals in the ¹H NMR spectrum. The ratio of the integrals of corresponding signals directly reflects the molar ratio of the two tautomers.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound (typically 5-10 mg) in a range of deuterated solvents of varying polarity (e.g., D₂O, CD₃OD, DMSO-d₆, CDCl₃, and Cyclohexane-d₁₂).
-
Ensure the solvents are of high purity and free from water, which can influence the equilibrium.
-
Use a consistent concentration across all samples to minimize concentration-dependent effects.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Maintain a constant temperature for all measurements, as the tautomeric equilibrium can be temperature-sensitive. A standard temperature of 298 K (25 °C) is often used.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
Use a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate quantification.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the protons of the enol and keto forms. The aromatic protons of the enol tautomer typically appear at a different chemical shift compared to the olefinic protons of the keto tautomer.
-
Carefully integrate a pair of well-resolved, non-overlapping signals, one from each tautomer.
-
Calculate the percentage of each tautomer using the following formula: % Keto = [Integration of Keto Peak / (Integration of Keto Peak + Integration of Enol Peak)] x 100 % Enol = [Integration of Enol Peak / (Integration of Keto Peak + Integration of Enol Peak)] x 100
-
The tautomeric equilibrium constant (KT) is calculated as the ratio of the percentage of the keto form to the percentage of the enol form.
-
UV-Vis Spectroscopy
Principle: The enol and keto tautomers of this compound possess different chromophores and thus exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. The relative intensities of these absorption bands can be used to determine the tautomeric ratio.
Detailed Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of this compound in the desired solvents. The concentration should be chosen to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Use spectroscopic grade solvents to minimize interference from impurities.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a reference in the reference cuvette.
-
Maintain a constant temperature using a thermostatted cell holder.
-
-
Data Analysis:
-
Identify the characteristic λmax for both the enol and keto forms. The keto form typically absorbs at a longer wavelength than the enol form.
-
To accurately determine the concentration of each tautomer, the molar extinction coefficients (ε) of the pure tautomers at their respective λmax are required. These can be estimated using locked derivatives (e.g., N-methyl-4-pyridone and 4-methoxypyridine) that cannot tautomerize.
-
The concentration of each tautomer can be calculated using the Beer-Lambert law (A = εbc), and from these concentrations, the tautomeric ratio can be determined.
-
Visualization of the Tautomeric Equilibrium
The following diagrams illustrate the tautomeric equilibrium of this compound and the general workflow for its experimental determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Theoretical Deep Dive into the Electronic Structure of Pyridin-4-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical investigation into the electronic structure of Pyridin-4-ol. The molecule's tautomeric equilibrium between its enol (this compound) and keto (4-pyridone) forms is a central focus, as this dynamic significantly influences its chemical behavior and potential applications, particularly in medicinal chemistry and materials science. This document outlines the computational methodologies used to explore its electronic properties, presents key quantitative data in a structured format, and visualizes the underlying theoretical concepts and workflows.
Introduction
This compound (also known as 4-hydroxypyridine) is a heterocyclic aromatic organic compound of significant interest due to its versatile chemical nature. Its electronic structure is characterized by a fascinating tautomeric equilibrium between the aromatic alcohol form (this compound) and the non-aromatic but highly polar ketone form (4-pyridone).[1][2] The position of this equilibrium is sensitive to the surrounding environment, shifting in response to solvent polarity and intermolecular interactions.[3] Understanding the electronic properties of both tautomers is crucial for predicting their reactivity, designing novel derivatives with tailored functionalities, and elucidating their roles in biological systems.
Theoretical and computational chemistry provide powerful tools to dissect the intricacies of this compound's electronic landscape.[4] Methods such as Density Functional Theory (DFT) and ab initio calculations allow for the precise determination of molecular geometries, relative stabilities of tautomers, and a detailed analysis of electronic properties including charge distribution, frontier molecular orbitals, and dipole moments.[5][6] This guide delves into the theoretical underpinnings of these investigations, presenting a cohesive overview for researchers in the field.
Tautomerism: A Tale of Two Forms
The most critical aspect of this compound's electronic structure is its existence as a mixture of two tautomers in equilibrium: this compound and 4-pyridone.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. benchchem.com [benchchem.com]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Pyridin-4-ol as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ol and its tautomer, 4-pyridone, represent a versatile and highly functional ligand system in coordination chemistry. The presence of both a pyridine nitrogen and a hydroxyl/carbonyl oxygen atom allows for a variety of coordination modes, making it a valuable building block for the synthesis of diverse metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes.[1] Its anionic form, pyridin-4-olate, is a strong σ-donor, leading to the formation of stable complexes.[2] This versatility has led to significant interest in its applications across catalysis, materials science, and the development of therapeutic and diagnostic agents.
This compound exists in a tautomeric equilibrium between the phenol (this compound) and keto (4-pyridone) forms. In solution and upon coordination, it can exist as the neutral pyridone form, coordinating through the carbonyl oxygen, or it can be deprotonated to the anionic pyridin-4-olate form, which can coordinate through either the nitrogen or oxygen atoms, or both. This adaptability gives rise to its rich and varied coordination chemistry.
Application Note 1: Catalysis
This compound-based coordination polymers have emerged as robust and efficient heterogeneous catalysts for various organic transformations. The presence of basic nitrogen sites on the pyridine ring within a porous framework can facilitate reactions such as the Knoevenagel condensation.
Case Study: Knoevenagel Condensation
Coordination polymers constructed from metal ions and pyridine-containing carboxylate ligands have demonstrated excellent catalytic activity in the Knoevenagel condensation of benzaldehyde with malononitrile.[3][4] The basic nitrogen atoms of the pyridine moieties are believed to act as Lewis base active sites, facilitating the deprotonation of the active methylene compound (malononitrile).
Performance Data:
Zinc and Cobalt-based coordination polymers incorporating pyridine-dicarboxylate ligands have shown high yields in the Knoevenagel condensation reaction. For instance, a zinc-based polymer achieved a 91% yield of 2-benzylidenemalononitrile within 1.5 hours at 50 °C.[3] These catalysts often exhibit good recyclability, maintaining high activity over several cycles.[5][6]
Application Note 2: Materials Science
The ability of this compound to act as a bridging ligand facilitates the construction of extended one-, two-, and three-dimensional coordination polymers with interesting magnetic and luminescent properties.
Luminescent Materials
Lanthanide-based MOFs incorporating this compound or its derivatives can exhibit characteristic sharp emission bands, making them suitable for applications in sensing, bioimaging, and solid-state lighting.[7] The this compound ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide metal center, which then luminesces. The quantum yield of these materials can be significant, with some Eu-MOFs demonstrating high photoluminescence quantum yields.[7][8]
Magnetic Materials
The bridging nature of the pyridin-4-olate ligand can mediate magnetic exchange interactions between metal centers. Manganese(II) and other transition metals linked by pyridin-4-olate bridges can form chain-like structures that exhibit antiferromagnetic or ferromagnetic coupling between adjacent metal ions.[9][10] The magnetic susceptibility of these materials is temperature-dependent, a key characteristic of magnetic coordination polymers.
Application Note 3: Drug Development and Bioinorganic Chemistry
The coordination of this compound derivatives to metal centers is a promising strategy in the design of novel therapeutic and diagnostic agents. Metal complexation can enhance the biological activity of the ligand and introduce new mechanisms of action.[11]
Anticancer Agents
Pyridine-metal complexes are known to exhibit potent anticancer activity.[11] Their mechanisms of action often involve the generation of reactive oxygen species (ROS), intercalation with DNA, and the induction of apoptosis.[11] While specific research on this compound complexes is emerging, the broader class of pyridine-based metal complexes has shown efficacy against various cancer cell lines.
Bioimaging
Lanthanide complexes with pyridine-containing ligands are being developed as bimodal contrast agents for both Magnetic Resonance Imaging (MRI) and optical imaging.[12][13] Gadolinium(III) complexes can enhance MRI signals, while europium(III) and terbium(III) complexes can provide luminescent probes for optical detection.[2] The this compound moiety can be functionalized to tune the properties of these imaging agents.
Experimental Protocols
Protocol 1: Synthesis of a Representative Copper(II) Pyridin-4-olate Complex
This protocol describes the synthesis of a simple copper(II) complex with this compound, adapted from general procedures for similar complexes.[2]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
This compound (4-hydroxypyridine)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 1 mmol of copper(II) acetate monohydrate in 20 mL of deionized water with gentle heating.
-
In a separate beaker, dissolve 2 mmol of this compound in 10 mL of deionized water.
-
Slowly add the warm this compound solution to the copper(II) acetate solution with continuous stirring.
-
A color change and the formation of a precipitate should be observed.
-
Allow the mixture to cool to room temperature.
-
Place the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the product in a desiccator over silica gel.
Protocol 2: Hydrothermal Synthesis of a this compound Based Coordination Polymer
Hydrothermal synthesis is a common method for obtaining crystalline coordination polymers.[4]
Materials:
-
A metal salt (e.g., CoCl₂·6H₂O)
-
A this compound derivative with carboxylic acid functional groups (e.g., 5-(3',5'-dicarboxylphenyl)nicotinic acid)
-
An auxiliary ligand (e.g., 4,4'-bipyridine)
-
Deionized water
-
A Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon liner, combine the metal salt (e.g., 0.1 mmol), the this compound-based ligand (e.g., 0.05 mmol), and the auxiliary ligand (e.g., 0.05 mmol).
-
Add approximately 10 mL of deionized water.
-
Seal the autoclave and place it in an oven preheated to 160 °C.
-
Maintain the temperature for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24-48 hours.
-
Collect the resulting crystals by filtration, wash with water and ethanol, and air dry.
Protocol 3: Characterization by Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of this compound to a metal center.
Procedure:
-
Prepare a KBr pellet of the synthesized complex.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Compare the spectrum of the complex to that of the free this compound ligand.
-
Look for characteristic shifts in the vibrational frequencies upon coordination. The C=O stretching vibration of the pyridone tautomer and the pyridine ring breathing modes are particularly sensitive to the coordination environment.[2] A shift in the C-O stretching vibration is indicative of coordination through the oxygen atom.
Quantitative Data
Table 1: Selected Crystallographic Data for this compound and Related Complexes
| Complex | Metal-N Distance (Å) | Metal-O Distance (Å) | N-Metal-N Angle (°) | O-Metal-O Angle (°) | Reference |
| [Cu₂(Lᵉᵗ)₂(OAc)₂(dmf)₂] | 2.015 - 2.023 | 1.987 - 2.240 | - | - | [14] |
| [Cu(2-(HOCH₂)py)₂(H₂O)₂]SiF₆ | 1.990 - 1.997 | 2.001 - 2.313 | - | - | [15] |
| Aqua(2,2'-bipyridine)bis(4-methylbenzoato)copper(II) | 2.003 - 2.011 | 1.948 - 2.302 | 81.42 | 168.08 | [16] |
Note: Data for related pyridine-based ligands are included to illustrate typical bond lengths and angles.
Table 2: Spectroscopic Data for this compound and its Metal Complexes
| Compound/Complex | Key IR Band (cm⁻¹) | Assignment | ¹H NMR Shift (ppm) (Pyridine Protons) | Reference |
| Free Pyridine | ~992 | Ring breathing | 7.2-8.5 | [17] |
| [CrCl₃(py)₃] | ~1014 | Coordinated Ring | - | [17] |
| Paramagnetic Fe(IV)=O Pyridine Complexes | - | - | Highly shifted (-38 to +50 ppm) | [18] |
| Diamagnetic Rh(III) Pyridine Complexes | - | - | Downfield shift (7-10 ppm) | [19] |
Note: Spectroscopic shifts are highly dependent on the metal center, its oxidation state, and the overall coordination environment.
Table 3: Magnetic and Luminescent Properties of Related Coordination Polymers
| Complex System | Property | Value | Reference |
| Manganese(II)-pyridine-dicarboxylate polymer | Magnetic Behavior | Obeys Curie Law, weak exchange interaction | [10] |
| Tb-MOF-76 | Luminescence | Quantum Yield (ΦPL) = 91% | [20] |
| Eu-MOF-76 | Luminescence | Quantum Yield (ΦPL) < 18% | [20] |
Visualizations
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Lanthanide complexes for magnetic resonance and optical molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Metallomacrocycle and Coordination Polymers with Pyridine‐Based Amidocarboxylate Ligands and Their Catalytic Activities towards the Henry and Knoevenagel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic C-H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4 in 1: multifunctional europium-organic frameworks with luminescence sensing properties, white light emission, proton conductivity and reverse acetylene-carbon dioxide adsorption selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine-based lanthanide complexes combining MRI and NIR luminescence activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)] | European Journal of Chemistry [eurjchem.com]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Catalytic Applications of Pyridin-4-ol Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyridin-4-ol and its tautomer, 4-hydroxypyridine, serve as versatile ligands in coordination chemistry. When complexed with transition metals, these ligands can form catalysts for a variety of organic transformations. The electronic properties of the this compound ligand, which can act as a neutral donor or an anionic pyridin-4-olate, allow for the fine-tuning of the catalytic activity of the metallic center. This document provides an overview of the catalytic applications of this compound metal complexes, complete with quantitative data, detailed experimental protocols for key reactions, and visualizations of workflows and reaction mechanisms.
Oxidation Reactions
Metal complexes of this compound and its derivatives have demonstrated significant potential in catalyzing oxidation reactions, particularly in the oxidation of hydrocarbons. Iron and copper complexes, in particular, have been investigated for their ability to activate oxidants like hydrogen peroxide for the selective oxidation of alkanes and alkenes.
Alkane Hydroxylation with Iron and Copper Complexes
Iron and copper complexes featuring pyridine-based ligands are effective catalysts for the hydroxylation of alkanes, a challenging but crucial transformation in organic synthesis.[1][2][3][4] These reactions often mimic the activity of monooxygenase enzymes.[1]
Quantitative Data for Alkane Oxidation
| Catalyst/Ligand System | Substrate | Oxidant | Product(s) | Yield (%) | TON (Turnover Number) | Reference |
| [Fe₂(μ-O)(L)₂Cl₂]Cl₂ | Cyclohexane | m-CPBA | Cyclohexanol, Cyclohexanone | - | up to 513 | [4] |
| Fe(N2Py2)/AcOH | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | - | - | [2] |
| --INVALID-LINK--₂ | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | Moderate | - | [3] |
| Immobilized Fe/L-SBA-FC(n)TMS | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | up to 30% | - | [1] |
Experimental Protocol: General Procedure for Iron-Catalyzed Cyclohexane Oxidation
This protocol is adapted from methodologies described for iron complexes with pyridine-containing ligands.[3][4]
Materials:
-
Iron(II) or Iron(III) salt (e.g., Fe(OTf)₂, FeCl₃)
-
This compound or a derivative
-
Cyclohexane
-
Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
-
Acetonitrile (CH₃CN) as solvent
-
Acetic acid (AcOH) as an additive (optional)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in situ): In a round-bottom flask, dissolve the iron salt (1 mol%) and the this compound ligand (1-2 mol%) in acetonitrile. Stir the solution for 15-30 minutes at room temperature to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add cyclohexane (1.0 mmol). If required, add acetic acid (10 mol%).
-
Initiation: Slowly add the oxidant (e.g., 30% aqueous H₂O₂, 5.0 mmol) to the reaction mixture under vigorous stirring.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the desired time (e.g., 1-4 hours). Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Analysis: After the reaction is complete, quench any remaining oxidant by adding a small amount of a reducing agent (e.g., sodium sulfite solution). Extract the products with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and analyze the product mixture by GC or GC-MS to determine the yield and selectivity. The products can be purified by column chromatography if necessary.
Workflow for Catalyst Screening in Alkane Oxidation
Caption: Workflow for screening this compound metal complexes in catalytic alkane oxidation.
Reduction Reactions
Ruthenium complexes bearing pyridine-based ligands have been shown to be highly effective catalysts for transfer hydrogenation reactions, which are crucial for the synthesis of alcohols from ketones and aldehydes.[5][6][7]
Transfer Hydrogenation of Ketones
Ruthenium(II) arene complexes with N,N-donor pyridine-quinoline ligands are active catalysts for the transfer hydrogenation of ketones to the corresponding alcohols, using isopropanol as a hydrogen source.[5]
Quantitative Data for Transfer Hydrogenation of Acetophenone
| Catalyst | Substrate | H-donor | Base | Time (min) | Conversion (%) | TOF (h⁻¹) | Reference |
| [Ru(η⁶-p-cymene)(8-Mepq)Cl][PF₆] | Acetophenone | i-PrOH | KOiPr | 10 | 100 | 1600 | [5] |
| [Ru(η⁶-p-cymene)(4-Mepq)Cl][PF₆] | Acetophenone | i-PrOH | KOiPr | 10 | 100 | 1600 | [5] |
| Ru(L1)(PPh₃)Cl₂ | Acetophenone | i-PrOH | KOiPr | - | - | 1.16 x 10³ | [6] |
| [Ru(SNSᵗBu)(PPh₃)Cl₂] | Acetophenone | i-PrOH | KOH | 90 (at 0.1 mol%) | ~95 | 87,000 | [7] |
Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone
This protocol is based on the procedure described for ruthenium-p-cymene complexes with pyridine-quinoline ligands.[5]
Materials:
-
Ruthenium catalyst (e.g., [Ru(η⁶-p-cymene)(ligand)Cl][PF₆]) (1 mol%)
-
Acetophenone
-
2-Propanol (i-PrOH) as both solvent and hydrogen source
-
Potassium isopropoxide (KOiPr) or Potassium hydroxide (KOH) as a base
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the ruthenium catalyst (0.01 mmol), the ketone substrate (1.0 mmol), and the base (e.g., KOiPr, 0.1 mmol).
-
Solvent Addition: Add dry, degassed 2-propanol (10 mL).
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up and Analysis: After the reaction is complete (typically within 30 minutes to a few hours), cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and filter through a short pad of silica gel to remove the catalyst. The filtrate can then be analyzed by GC or NMR to determine the conversion and yield of the alcohol product.
Catalytic Cycle for Transfer Hydrogenation
Caption: A simplified catalytic cycle for ruthenium-catalyzed transfer hydrogenation of ketones.
C-C Coupling Reactions
Palladium complexes with pyridine-based ligands are widely used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. While specific examples with this compound as a ligand are not abundant in the provided search results, protocols for related 4-substituted pyridine ligands can be adapted.[8]
Suzuki-Miyaura Coupling
Palladium(II) complexes with 4-substituted pyridine ligands have been shown to be efficient pre-catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.
Quantitative Data for Suzuki-Miyaura Coupling
| Catalyst/Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| [Pd(4-CN-py)₂Cl₂] | 4'-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene | 80 | >90 | Adapted from[8] |
| [Pd(4-MeO-py)₂Cl₂] | 4'-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene | 80 | >90 | Adapted from[8] |
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This is a general protocol adapted from studies on Pd(II) complexes with 4-substituted pyridine ligands.[8]
Materials:
-
Palladium(II) catalyst with a this compound derived ligand (e.g., [Pd(4-HO-py)₂Cl₂]) (0.1-1 mol%)
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube and standard Schlenk line equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium catalyst, the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Analysis: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Workflow for a Cross-Coupling Reaction
Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Polymerization Reactions
Cobalt complexes with pyridine-containing ligands have been extensively studied as catalysts for the polymerization of dienes, such as isoprene.[9][10][11][12]
Isoprene Polymerization
Cobalt(II) complexes with pyridine-oxime ligands, upon activation with an aluminum co-catalyst, show very high activity for the polymerization of isoprene, yielding polyisoprene with high cis-1,4-selectivity.[9][10][11]
Quantitative Data for Isoprene Polymerization
| Catalyst | Co-catalyst | Temp (°C) | Activity (x 10⁵ g molCo⁻¹ h⁻¹) | cis-1,4 (%) | Mw ( g/mol ) | PDI | Reference |
| Co1 (L1=pyridine-2-aldoxime) | AlEt₂Cl | 25 | 7.7 | 69 | 1.2 x 10⁵ | 1.6 | [9] |
| Co1 (L1=pyridine-2-aldoxime) | AlEt₂Cl | 70 | >8.3 (at 10 min) | - | - | - | [9] |
| Co4 (L4=picolinaldehyde O-methyl oxime) | AlEt₂Cl | 25 | 6.8 | - | - | - | [9] |
Experimental Protocol: Cobalt-Catalyzed Isoprene Polymerization
This protocol is adapted from the procedure for cobalt complexes with pyridine-oxime ligands.[9][11]
Materials:
-
Cobalt(II) complex with a this compound derived ligand
-
Isoprene (freshly distilled)
-
Toluene (anhydrous)
-
Diethylaluminum chloride (AlEt₂Cl) solution in toluene
-
Methanol
-
Screwdriver-type pressure vessel
-
Inert atmosphere glovebox
Procedure:
-
Catalyst Preparation: All manipulations should be performed in an inert atmosphere glovebox.
-
Reaction Setup: In a screwdriver-type pressure vessel, add a specific amount of the cobalt catalyst solution in toluene.
-
Monomer Addition: Add the desired amount of isoprene to the vessel.
-
Initiation: Initiate the polymerization by adding the AlEt₂Cl solution.
-
Polymerization: Seal the vessel and stir the mixture at the desired temperature for a specific time.
-
Termination and Isolation: Quench the polymerization by adding methanol containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol). Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum at 60 °C to a constant weight.
-
Characterization: Determine the polymer's microstructure (e.g., by ¹H and ¹³C NMR), molecular weight, and polydispersity index (PDI) (by gel permeation chromatography).
Disclaimer: The provided protocols are general guidelines and may require optimization for specific catalysts and substrates. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. μ-Oxo-bridged diiron(iii) complexes of tripodal 4N ligands as catalysts for alkane hydroxylation reaction using m-CPBA as an oxidant: substrate vs. self hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. soc.chim.it [soc.chim.it]
- 9. Catalytic Behavior of Cobalt Complexes Bearing Pyridine–Oxime Ligands in Isoprene Polymerization [mdpi.com]
- 10. Catalytic Behavior of Cobalt Complexes Bearing Pyridine-Oxime Ligands in Isoprene Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Catalytic Behaviors in Isoprene Polymerization of Pyridine–Oxazoline-Ligated Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridin-4-ol Based Fluorescent Probes in Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ol derivatives have emerged as a versatile scaffold for the design of fluorescent chemosensors for a variety of metal ions and anions. The inherent photophysical properties of the this compound moiety, coupled with its ability to act as a binding site, make it an attractive candidate for the development of sensitive and selective fluorescent probes. These probes operate on various signaling mechanisms, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT), leading to detectable changes in fluorescence intensity or wavelength upon ion binding. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound based fluorescent probes for ion sensing, along with a compilation of their quantitative sensing characteristics.
Principle of Ion Detection
The fluorescence of this compound based probes is often quenched in the free-ligand state due to processes like PET. Upon coordination with a target ion, the electron transfer process is inhibited, leading to a "turn-on" fluorescence response (CHEF effect). The specificity for a particular ion is dictated by the nature of the chelating groups appended to the this compound core, which influences the stability and geometry of the resulting metal-ligand complex.
Quantitative Data Summary
The following table summarizes the key performance metrics of selected this compound and related pyridine-based fluorescent probes for various ions.
| Probe Name/Scaffold | Target Ion(s) | Limit of Detection (LOD) | Binding Constant (K) | Quantum Yield (Φ) | Solvent System | Reference |
| 3-Hydroxy-4-pyridylisoquinoline | Zn²⁺ | Not Reported | Not Reported | 0.35 (in complex) | Acetonitrile | [1] |
| 3-Hydroxy-4-pyridylisoquinoline | Mg²⁺ | Not Reported | Not Reported | 0.30 (in complex) | Acetonitrile | [1] |
| 3-Hydroxy-4-pyridylisoquinoline | Fe²⁺ | Not Reported | Not Reported | 0.05 (in complex) | Acetonitrile | [1] |
| BHMMP (Schiff Base) | Al³⁺ | 0.70 µM | Not Reported | >38-fold enhancement | EtOH/H₂O (2/3, v/v, 10mM HEPES, pH 5) | [2] |
| Pyridine-dicarbohydrazide based sensor | Al³⁺ | 6.4 x 10⁻⁷ M | 1.546 x 10⁵ M⁻¹ | "Turn-on" response | Not Specified | [3] |
| 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione | Fe³⁺/Fe²⁺ | 10⁻⁷ M range | Not Reported | "Turn-off" response | DMSO/H₂O (1:9, v/v, HEPES, pH 7.4) | [4] |
| PMPA (Pyridine Schiff Base) | Cd²⁺ | 0.12 µM | 4.36 × 10⁴ M⁻¹ | "Turn-on" response | Not Specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Based Schiff Base Fluorescent Probe
This protocol describes the synthesis of a simple Schiff base probe derived from 4-hydroxy-2,6-pyridinedicarbaldehyde and an appropriate amine-containing fluorophore, such as 2-aminophenol.
Materials:
-
4-hydroxy-2,6-pyridinedicarbaldehyde
-
2-aminophenol
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-hydroxy-2,6-pyridinedicarbaldehyde in 30 mL of absolute ethanol.
-
To this solution, add 2.0 mmol of 2-aminophenol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the Schiff base condensation reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 15 mL) to remove unreacted starting materials.
-
Dry the purified probe under vacuum.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Ion Sensing using a this compound Based Fluorescent Probe
This protocol outlines the general steps for evaluating the ion sensing capabilities of a synthesized this compound based probe.
Materials and Equipment:
-
Synthesized this compound based fluorescent probe
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) in an appropriate solvent (e.g., deionized water or acetonitrile)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a mixed aqueous system)
-
pH meter and buffer solutions (e.g., HEPES, Tris-HCl)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in the chosen spectroscopic solvent.
-
Prepare stock solutions of the ions to be tested (e.g., 10 mM) in the same or a miscible solvent.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place 2 mL of the probe solution at a working concentration (e.g., 10 µM, diluted from the stock solution).
-
Record the fluorescence emission spectrum of the probe alone by exciting at its absorption maximum (λex).
-
To investigate selectivity, add a specific amount (e.g., 2-10 equivalents) of a particular ion from its stock solution to the cuvette containing the probe.
-
After a short incubation period (e.g., 2-5 minutes) at room temperature, record the fluorescence emission spectrum.
-
Repeat this process for a range of different ions to assess the selectivity of the probe.
-
-
Fluorescence Titration:
-
To a cuvette containing the probe solution (e.g., 10 µM), incrementally add small aliquots of the stock solution of the target ion.
-
After each addition, record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe's binding sites.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added ion to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (Ka) by fitting the titration data to a suitable binding model.
-
-
Determination of the Limit of Detection (LOD):
-
The LOD can be calculated from the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (the probe solution without the target ion) and k is the slope of the linear portion of the fluorescence intensity versus ion concentration plot at low concentrations.
-
-
Effect of pH:
-
To evaluate the influence of pH on the probe's response, prepare a series of buffered solutions with varying pH values.
-
Record the fluorescence spectra of the probe in the absence and presence of the target ion in each buffered solution.
-
Plot the fluorescence intensity versus pH to determine the optimal pH range for ion sensing.
-
Visualizations
Caption: Signaling mechanism of a "turn-on" this compound fluorescent probe.
Caption: Experimental workflow for synthesis and ion sensing application.
Caption: Logical relationship in the design of this compound based probes.
References
- 1. Fluorimetric Detection of Zn2+, Mg2+, and Fe2+ with 3-Hydroxy-4-Pyridylisoquinoline as Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A pyridine based Schiff base as a selective and sensitive fluorescent probe for cadmium ions with “turn-on” fluorescence responses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of Metal-Organic Frameworks (MOFs) utilizing pyridin-4-ol and its derivatives presents a promising avenue for creating novel materials with tunable properties for a range of applications, including targeted drug delivery. This document provides detailed application notes and experimental protocols for the synthesis and characterization of these specialized MOFs.
This compound and its functionalized analogues serve as versatile organic linkers in the construction of MOFs due to their coordination capabilities through both the pyridine nitrogen and the hydroxyl group. The judicious selection of metal ions, synthesis conditions, and functional groups on the this compound backbone allows for the precise engineering of pore size, surface area, and chemical functionality of the resulting frameworks. These characteristics are critical for optimizing drug loading capacity, controlling release kinetics, and ensuring biocompatibility.
Application Notes
This compound-based MOFs are particularly advantageous for biomedical applications. The presence of the hydroxyl group can enhance the hydrophilicity of the framework, which is often beneficial for biological systems. Furthermore, the pyridine ring offers opportunities for post-synthetic modification, allowing for the attachment of targeting moieties or other functional groups to enhance therapeutic efficacy.
Commonly employed metal ions for the synthesis of these MOFs include zinc(II), copper(II), cobalt(II), and lanthanides. The choice of metal ion significantly influences the resulting crystal structure, stability, and porosity of the MOF. For drug delivery applications, biocompatible metals such as zinc and iron are often preferred.
Synthesis of these materials is typically achieved through hydrothermal or solvothermal methods. These techniques involve heating the constituent metal salts and organic linkers in a sealed vessel to promote crystallization. The reaction temperature, time, solvent system, and modulator concentration are critical parameters that must be carefully controlled to obtain the desired product with high crystallinity and phase purity.
Experimental Protocols
Below are detailed protocols for the synthesis of representative this compound-based MOFs.
Protocol 1: Hydrothermal Synthesis of a Zinc-based MOF with 4-Hydroxypyridine-2,6-dicarboxylic Acid
This protocol is adapted from the synthesis of a Zn(II) coordination polymer using 4-hydroxypyridine-2,6-dicarboxylic acid (H3CAM).[1]
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-Hydroxypyridine-2,6-dicarboxylic acid (H₃CAM)
-
Deionized Water
Procedure:
-
A mixture of Zn(NO₃)₂·6H₂O (0.066 g) and H₃CAM (0.016 g) is prepared.
-
The mixture is dissolved in 10 mL of deionized water in a 20 mL Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to 120°C for 72 hours.
-
After heating, the autoclave is allowed to cool slowly to room temperature.
-
The resulting colorless crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.
Protocol 2: Solvothermal Synthesis of a Cobalt-based MOF with a Pyridin-4-ylmethoxy-functionalized Linker
This protocol describes the synthesis of a cobalt-based MOF using a ligand functionalized with a pyridin-4-yl group.[2][3][4]
Materials:
-
Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)
-
5-(pyridin-4-ylmethoxy)-isophthalic acid (H₂L)
-
4,4′-azopyridine (azpy)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of Co(NO₃)₂·6H₂O (0.058 g, 0.2 mmol), H₂L (0.054 g, 0.2 mmol), and azpy (0.018 g, 0.1 mmol) is placed in a 20 mL glass vial.
-
A solvent mixture of DMF (8 mL) and ethanol (2 mL) is added to the vial.
-
The vial is sealed and heated in an oven at 100°C for 72 hours.
-
After cooling to room temperature, red block-shaped crystals are obtained.
-
The crystals are washed with fresh DMF and dried under vacuum.
Data Presentation
The following tables summarize key quantitative data for representative this compound-based and related pyridine-based MOFs.
Table 1: Synthesis Conditions and Crystal System of Selected Pyridine-Based MOFs
| MOF Name/Complex | Metal Ion | Ligand(s) | Synthesis Method | Temperature (°C) | Time (h) | Crystal System |
| {[Zn(HCAM)]·H₂O}n | Zn(II) | 4-Hydroxypyridine-2,6-dicarboxylic acid | Hydrothermal | 120 | 72 | Not Specified |
| [Co₂(L)₂(azpy)]n | Co(II) | 5-(pyridin-4-ylmethoxy)-isophthalic acid, 4,4′-azopyridine | Solvothermal | 100 | 72 | Monoclinic |
| La-H₂PDA | La(III) | Pyridine-2,6-dicarboxylic acid | Hydrothermal | 100 | Not Specified | Monoclinic |
| Sm-H₂PDA | Sm(III) | Pyridine-2,6-dicarboxylic acid | Hydrothermal | 100 | Not Specified | Monoclinic |
Table 2: Porosity and Adsorption Data for a Representative Cobalt-Based MOF [2][4]
| Gas | Adsorption Capacity (cm³/g at 273 K) | Adsorption Capacity (cm³/g at 298 K) |
| CO₂ | 41.33 | 30.04 |
| CH₄ | - | 8.71 |
| CO | - | 9.12 |
Mandatory Visualizations
Experimental Workflow for Hydrothermal Synthesis of this compound-based MOFs
Caption: A generalized workflow for the hydrothermal synthesis of this compound-based MOFs.
Logical Relationship for MOF-based Drug Delivery
References
- 1. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Selective CO2 Adsorption and Photothermal Conversion Study of an Azo-Based Cobalt-MOF Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selective CO2 Adsorption and Photothermal Conversion Study of an Azo-Based Cobalt-MOF Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Pyridin-4-ol in the Synthesis of Agrochemicals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Pyridin-4-ol (also known as 4-hydroxypyridine) and its derivatives in the synthesis of agrochemicals. This compound serves as a versatile building block for the development of a range of crop protection agents, including herbicides and fungicides. Its unique chemical properties allow for the generation of diverse molecular scaffolds with significant biological activity.
Herbicidal Applications: Synthesis of Pyriclor
Pyriclor (2,3,5-trichloro-4-pyridinol) is a pyridinol-based herbicide that demonstrates the application of a chlorinated this compound scaffold. While direct synthesis pathways from this compound are not widely published, a plausible synthetic route involves the direct chlorination of the parent heterocycle.
Experimental Protocol: Synthesis of Pyriclor (Hypothetical)
This protocol is a proposed synthetic route based on general chemical principles of pyridine chemistry.
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)
-
A suitable solvent (e.g., chloroform, carbon tetrachloride)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, dissolve this compound in a suitable anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of the chlorinating agent (e.g., 3-4 equivalents of sulfuryl chloride) dropwise to the cooled solution. The reaction is exothermic and should be controlled carefully.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and carefully quench any remaining chlorinating agent by the slow addition of water or a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2,3,5-trichloro-4-pyridinol.
Logical Relationship: Synthesis of Pyriclor
Caption: Proposed synthesis of the herbicide Pyriclor from this compound.
Quantitative Data: Herbicidal Activity of Pyridine Derivatives
The following table summarizes the phytotoxic activity of various pyridone derivatives, which are structurally related to this compound, against different plant species. The data is adapted from studies on 4-hydroxy-6-methylpyridin-2(1H)-one derivatives.[1][2]
| Compound | Target Species | Activity (% Inhibition) |
| Pyridone Derivative 4a | Sorghum bicolor | 55 |
| Cucumis sativus | 70 | |
| Ipomoea grandifolia | 85 | |
| Pyridone Derivative 4b | Sorghum bicolor | 45 |
| Cucumis sativus | 65 | |
| Ipomoea grandifolia | 75 | |
| Pyridone Derivative 4c | Sorghum bicolor | 60 |
| Cucumis sativus | 78 | |
| Ipomoea grandifolia | 90 |
Fungicidal and Bactericidal Applications: Synthesis of N-Aryl-Pyridine-4-ones
A series of N-aryl-pyridine-4-one derivatives have been synthesized and shown to exhibit significant fungicidal and bactericidal activities.[3][4][5][6] These compounds are typically synthesized from a derivative of this compound, such as 3-hydroxy-2-methyl-4-pyrone, which is then reacted with various anilines.
Experimental Protocol: General Synthesis of N-Aryl-Pyridine-4-ones
This protocol is a generalized procedure based on published literature.[3][4][5]
Materials:
-
3-Hydroxy-2-methyl-4-pyrone
-
Substituted anilines
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and safety equipment
Procedure:
-
A mixture of 3-hydroxy-2-methyl-4-pyrone (1.0 eq.) and a substituted aniline (1.1 eq.) in ethanol is prepared in a round-bottom flask.
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-pyridine-4-one.
Experimental Workflow: Synthesis of N-Aryl-Pyridine-4-ones
Caption: General workflow for the synthesis of N-aryl-pyridine-4-one fungicides.
Quantitative Data: Fungicidal and Bactericidal Activity of N-Aryl-Pyridine-4-ones
The following table summarizes the in vitro inhibitory activity of representative N-aryl-pyridine-4-one compounds against various plant pathogens at a concentration of 50 µg/mL.[3][5][6]
| Compound | Pathogen | Activity (% Inhibition) |
| Compound 23 | Colletotrichum musae | >95 |
| Botrytis cinerea | >90 | |
| Rhizoctonia solani | >90 | |
| Xanthomonas oryzae | ~84 (at 100 µg/mL) | |
| Compound 22 | Xanthomonas oryzae | ~85 (at 100 µg/mL) |
| Azoxystrobin (Control) | Colletotrichum musae | ~85 |
| Zhongshengmycin (Control) | Xanthomonas oryzae | ~86 (at 100 µg/mL) |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways for many this compound derived agrochemicals are still under investigation. However, for the N-aryl-pyridine-4-one class of fungicides, preliminary studies suggest that their mode of action involves the disruption of cell membrane integrity and mitochondrial function in the target pathogens.[3][4]
Signaling Pathway: Proposed Mechanism of N-Aryl-Pyridine-4-ones
Caption: Proposed mechanism of action for N-aryl-pyridine-4-one fungicides.
References
- 1. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-Aryl-pyridine-4-ones as Novel Potential Agrochemical Fungicides and Bactericides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. globethesis.com [globethesis.com]
Functionalization of the Pyridin-4-ol Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridin-4-ol scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and versatile functionalization potential. Its derivatives have shown a wide range of biological activities, making them attractive candidates for drug discovery programs. This document provides detailed application notes and protocols for the chemical modification of the this compound core, focusing on key synthetic transformations that enable the exploration of its chemical space.
Overview of Functionalization Strategies
The this compound ring system can undergo functionalization at various positions. Key strategies include:
-
O-Functionalization: The hydroxyl group can be readily converted into ethers, esters, or triflates/nonaflates. The latter are excellent leaving groups for subsequent cross-coupling reactions.
-
C-H Functionalization: Direct activation of the C-H bonds on the pyridine ring is a powerful, atom-economical approach to introduce new substituents.
-
Halogenation: Introduction of halogen atoms provides versatile handles for a wide array of cross-coupling reactions.
-
Nitration: Nitration of the pyridine ring, often via the N-oxide, allows for the introduction of a nitro group, which can be further transformed into other functional groups.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are extensively used to form carbon-carbon bonds.
O-Functionalization: Synthesis of Pyridin-4-yl Nonaflates
A common and highly effective strategy for activating the 4-position of the this compound scaffold is its conversion to a pyridin-4-yl nonaflate. This transformation converts the poor leaving group (hydroxyl) into an excellent one (nonaflate), facilitating subsequent nucleophilic substitution and cross-coupling reactions.[1]
Experimental Protocol: General Procedure for the Synthesis of Pyridin-4-yl Nonaflates
-
Deprotonation: To a solution of the substituted this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: The resulting suspension is stirred at room temperature for 30 minutes to ensure complete deprotonation to the corresponding pyridin-4-olate.
-
Nonaflation: The reaction mixture is cooled back to 0 °C, and nonafluorobutanesulfonyl fluoride (NfF, 1.5 equiv) is added dropwise.
-
Reaction Completion: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired pyridin-4-yl nonaflate.[1]
Halogenation of the this compound Scaffold
Halogenated pyridin-4-ols are versatile intermediates for further functionalization, particularly through cross-coupling reactions.
Chlorination
A common method for the chlorination of pyridin-4-ones (the tautomeric form of pyridin-4-ols) involves the use of phosphoryl chloride (POCl₃).
Experimental Protocol: Synthesis of 4-Chloropyridine Derivatives
-
Reaction Setup: A mixture of the pyridin-4-one derivative (1.0 equiv) and phosphoryl chloride (POCl₃, 5.0 equiv) is placed in a sealed tube or a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to 110-120 °C for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
Neutralization: The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: The aqueous layer is extracted with dichloromethane (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Bromination and Iodination
Direct bromination and iodination can be challenging. A more effective approach often involves the conversion of the this compound to a more reactive intermediate. For instance, treatment of pyridines with a phosphine reagent can lead to the formation of a 4-phosphonium salt, which can then be displaced by a halide nucleophile.
Nitration of the this compound Scaffold
Direct nitration of pyridines is often difficult and can lead to low yields and mixtures of isomers. A more controlled and efficient method involves the nitration of the corresponding pyridine-N-oxide, which directs the nitration to the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to furnish the 4-nitropyridine.
Experimental Protocol: Synthesis of 4-Nitropyridine-N-oxide[2]
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, fuming nitric acid (e.g., 1.2 mL, 29 mmol) is added to concentrated sulfuric acid (e.g., 3.0 mL, 56 mmol) with stirring. The mixture is then brought to 20 °C.
-
Reaction Setup: Pyridine-N-oxide (e.g., 0.951 g, 10.0 mmol) is placed in a three-neck flask equipped with a thermometer, addition funnel, and reflux condenser. The pyridine-N-oxide is heated to 60 °C.
-
Nitration: The nitrating mixture is added dropwise to the molten pyridine-N-oxide over a few minutes. The temperature may initially drop.
-
Heating: The reaction mixture is then heated to 125-130 °C for 3 hours.
-
Work-up: After cooling, the reaction mixture is poured onto crushed ice. The solution is carefully neutralized to pH 7-8 with a saturated solution of sodium carbonate (caution: strong foaming).
-
Isolation and Purification: The precipitated yellow solid (a mixture of the product and sodium sulfate) is collected by filtration. The product is extracted from the solid with acetone, and the solvent is evaporated to yield 4-nitropyridine-N-oxide. The crude product can be recrystallized from acetone.
Cross-Coupling Reactions
Activated this compound derivatives, such as the corresponding halides or nonaflates, are excellent substrates for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between a pyridyl electrophile and an organoboron reagent.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Pyridyl Electrophile | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | p-Tolylboronic acid | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 84 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | >80 |
Data adapted from references[2][3].
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a degassed mixture of the 4-halopyridine or pyridin-4-yl nonaflate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) in a suitable solvent (e.g., dioxane, toluene, or a mixture with water) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Degassing: The reaction vessel is sealed and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C for 2-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a pyridyl halide/nonaflate and a terminal alkyne.
Quantitative Data for Sonogashira Coupling
| Entry | Pyridyl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 93 |
| 3 | 2-Amino-3-bromopyridine | Thiophen-2-ylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 78 |
Data adapted from references[4][5].
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: A mixture of the 4-halopyridine or pyridin-4-yl nonaflate (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is placed in a Schlenk tube under an inert atmosphere.
-
Solvent and Base: Anhydrous, degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine, 2.0-3.0 equiv) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) for 2-24 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Signaling Pathways and Biological Applications
Functionalized this compound derivatives have been implicated as modulators of various signaling pathways, highlighting their potential in drug discovery.
CXCR4 Signaling Pathway
The CXCL12/CXCR4 signaling axis is involved in cell proliferation, migration, and survival, and its dysregulation is linked to cancer and inflammatory diseases.[1][6][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Pyridin-4-ol in Developing Materials with Novel Optical Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridin-4-ol, a heterocyclic aromatic organic compound, serves as a highly versatile building block in the synthesis of functional materials for optical applications. Its unique chemical nature is characterized by the tautomeric equilibrium between the this compound (enol) form and the 4-pyridone (keto) form.[1][2] This tautomerism influences its reactivity and physical properties. While this compound itself is not typically the active chromophore, its structure is a critical precursor for creating more complex, highly functionalized pyridine derivatives.
The electron-deficient nature of the pyridine ring makes it an excellent component in materials designed for nonlinear optics (NLO), fluorescence sensing, and organic electronics.[3][4] The primary strategy for incorporating the this compound scaffold into these materials involves converting its hydroxyl group into a more reactive functional group, such as a nonaflate, which can then undergo various cross-coupling reactions to build extended π-conjugated systems.[5][6]
These application notes provide a detailed overview of the synthetic protocols used to transform this compound into key intermediates and discuss their subsequent application in the development of materials with novel optical properties.
Logical Relationship: Tautomerism of this compound
The chemical behavior of this compound is governed by its existence as a mixture of two tautomers: this compound and pyridin-4(1H)-one. The equilibrium between these forms is dependent on the solvent and physical state. In solution, the keto form (4-pyridone) is generally favored.[1]
Caption: Tautomeric equilibrium between this compound and 4-pyridone.
Part 1: Synthesis of Key Intermediates from this compound
The most significant application of this compound in materials science is its use as a precursor to pyridin-4-yl nonaflates. The nonaflate group (-ONf) is an excellent leaving group for palladium-catalyzed cross-coupling reactions, making it a gateway to a vast array of substituted pyridines.[6]
Experimental Protocol 1: Synthesis of this compound Derivatives via Three-Component Reaction
A flexible method for producing highly substituted this compound derivatives involves a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids.[6]
Materials:
-
Methoxyallene
-
n-Butyllithium (n-BuLi) in hexane
-
Pivalonitrile (or other nitrile derivative)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve methoxyallene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Add n-BuLi dropwise to the solution to generate lithiated methoxyallene. Stir for 30 minutes at -78 °C.
-
Add the nitrile component (e.g., pivalonitrile) to the reaction mixture and stir for an additional period at low temperature.
-
Add an excess of a carboxylic acid (e.g., TFA) to facilitate the cyclization reaction.
-
Allow the reaction to warm to room temperature.
-
Upon completion (monitored by TLC or LC-MS), perform an aqueous workup. The crude product is a mixture of this compound/pyridin-4-one tautomers.[6] This mixture is often used directly in the next step without extensive purification due to its polarity.[6]
Experimental Protocol 2: Conversion of Pyridin-4-ols to Pyridin-4-yl Nonaflates
This protocol describes the conversion of the crude this compound/4-pyridone mixture into a more stable and reactive pyridin-4-yl nonaflate.[5][6]
Materials:
-
Crude this compound/4-pyridone mixture
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Nonafluorobutanesulfonyl fluoride (NfF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, water, brine, anhydrous sodium sulfate (for workup)
-
Silica gel (for chromatography)
Procedure:
-
Dissolve the crude this compound mixture from the previous step in anhydrous THF under an inert atmosphere.
-
Carefully add sodium hydride (1.1 equivalents) to deprotonate the this compound, forming the sodium pyridin-4-olate. Stir the mixture at room temperature for 30 minutes.[5]
-
Add nonafluorobutanesulfonyl fluoride (NfF, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure pyridin-4-yl nonaflate.[5]
Data Presentation: Synthesis of Pyridin-4-yl Nonaflates
The following table summarizes the overall yields for a four-component synthesis that proceeds through a pyridin-4-olate intermediate to the final pyridin-4-yl nonaflate product.[5][6]
| Compound | R1 | R2 | R3 | R4 | Overall Yield (%) [a] |
| 20 | Ph | H | Me | CO2Et | 55 |
| 21 | 4-MeO-C6H4 | H | Me | CO2Et | 64 |
| 22 | 4-F-C6H4 | H | Me | CO2Et | 51 |
| 23 | 2-thienyl | H | Me | CO2Et | 45 |
| 24 | Ph | H | Ph | CO2Et | 68 |
| 25 | Ph | H | Me | CF3 | 41 |
| 26 | Ph | H | Me | C2F5 | 48 |
| 27 | Ph | H | Me | C3F7 | 52 |
| [a] Overall yields for the three-step, four-component synthesis.[5] |
Part 2: Application in the Development of Optical Materials
Pyridin-4-yl nonaflates are versatile precursors for synthesizing advanced materials. The pyridine ring can act as a core, a ligand for metal complexes, or an electron-accepting unit in push-pull chromophores for NLO applications.[3][7]
Experimental Workflow: From this compound to Functional Optical Materials
The following workflow illustrates the synthetic pathway from a simple this compound starting material to a complex, optically active molecule using the nonaflate intermediate.
Caption: Synthetic pathway from this compound to novel optical materials.
Application Note 1: Nonlinear Optical (NLO) Materials
The electron-withdrawing nature of the pyridine ring makes it an ideal component for creating "push-pull" molecules, which are essential for second and third-order NLO materials.[3][8] By using a cross-coupling reaction (e.g., Suzuki or Stille) to attach an electron-donating group to a pyridin-4-yl nonaflate-derived core, a molecule with a significant dipole moment and high hyperpolarizability can be synthesized. These materials are promising for applications in optical switching and frequency conversion.[9][10]
Application Note 2: Fluorescent Sensors
Pyridine-phenolic ligands and other functionalized pyridines are known to form complexes with metal ions, leading to changes in their fluorescence properties.[7][11] This "switch-on" or "switch-off" fluorescence makes them suitable for detecting low levels of specific metal ions in biological and environmental samples.[7] The this compound scaffold can be elaborated through the nonaflate intermediate to attach chelating groups, creating highly sensitive and selective fluorescent sensors.
Application Note 3: Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials with high electron affinity are required for efficient electron injection and transport.[4] Pyridine-based polymers and small molecules are excellent candidates for these electron-transport layers (ETLs) due to the electron-deficient pyridine nucleus.[4] This allows for the use of more stable metal cathodes (like aluminum) and improves overall device lifetime.[4] The synthetic routes starting from this compound allow for the creation of tailored molecules that can be incorporated into polymer backbones or used as discrete layers in OLED fabrication.
Hypothetical Protocol: Suzuki Coupling of a Pyridin-4-yl Nonaflate
This protocol provides a general method for the functionalization of a pyridin-4-yl nonaflate with an aryl group, demonstrating its utility as a building block.
Materials:
-
Pyridin-4-yl nonaflate derivative (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dimethoxyethane (DME) or Toluene)
Procedure:
-
To a reaction flask, add the pyridin-4-yl nonaflate, arylboronic acid, and the palladium catalyst.
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent and the aqueous base solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the functionalized pyridine derivative.
Characterization of Optical Properties
Once synthesized, the novel materials must be characterized to evaluate their optical properties. Standard techniques include:
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and estimate the optical band gap.[12]
-
Fluorimetry: To measure the fluorescence emission spectra, quantum yield, and lifetime.[12]
-
Z-scan Technique: Used to measure the third-order nonlinear optical properties, including the nonlinear refractive index and nonlinear absorption coefficient.[9][13]
-
Second-Harmonic Generation (SHG): For materials with non-centrosymmetric structures, SHG measurements quantify the second-order NLO response.[14]
Experimental Workflow: Optical Property Characterization
Caption: Workflow for characterizing the optical properties of materials.
Conclusion
This compound is a foundational building block whose true potential in materials science is realized through its chemical transformation into reactive intermediates like pyridin-4-yl nonaflates. This synthetic handle allows for the systematic and versatile construction of complex pyridine-containing molecules. By leveraging the inherent electronic properties of the pyridine ring, researchers can design and synthesize a new generation of materials with tailored optical properties for applications ranging from nonlinear optics and chemical sensing to advanced electronic devices like OLEDs. The protocols and workflows outlined here provide a guide for the synthesis and characterization of such novel materials.
References
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Research Portal [laro.lanl.gov]
- 8. Second-order nonlinear optical properties of X-shaped pyrazine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nonlinear optical property calculations by the long-range-corrected coupled-perturbed Kohn-Sham method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Pyridin-4-ol and Pyridin-4(1H)-one Tautomerism in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridin-4-ol and its tautomer, pyridin-4(1H)-one. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of these compounds.
Troubleshooting Guide
The inherent tautomerism between this compound and pyridin-4(1H)-one can lead to several experimental challenges. This guide is designed to help you identify and resolve these common issues.
| Issue | Potential Cause | Recommended Solution(s) |
| Multiple spots on Thin Layer Chromatography (TLC) | The presence of both this compound and pyridin-4(1H)-one tautomers in the reaction mixture or sample.[1] | 1. Derivatization: Convert the tautomeric mixture into a single, less polar derivative, such as by O-sulfonylation with nonafluorobutanesulfonyl fluoride (NfF), to "lock" the enol form.[1] 2. Solvent System Optimization: Experiment with various solvent systems for chromatography to improve separation.[1] 3. Selective Crystallization: Attempt to crystallize one tautomer selectively from a suitable solvent.[1] |
| Duplicate signals in NMR spectra (¹H and ¹³C) | Both tautomers are present in the NMR solvent, leading to two distinct sets of peaks. The ratio of these tautomers is highly dependent on the solvent.[1] | 1. Standardize Analytical Conditions: Use the same deuterated solvent and sample concentration for all NMR analyses to ensure consistent and comparable results.[1] 2. Solvent Selection: Choose a solvent that favors one tautomer. For example, polar solvents like DMSO-d₆ or D₂O will predominantly show the pyridin-4(1H)-one form.[1][2] 3. Temperature Control: Record spectra at a constant temperature as the equilibrium can be temperature-dependent.[1] |
| Low yield of the desired derivative (O-alkylation vs. N-alkylation) | The reaction conditions may favor the formation of an undesired regioisomer or side products due to the ambident nucleophilic nature of the pyridin-4-olate anion. | 1. Reaction Optimization: Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry of reagents.[1] 2. Solvent Screening: The choice of solvent can significantly influence the N- versus O-alkylation ratio. 3. Protecting Group Strategy: Protect the undesired reactive site to direct the reaction towards the desired product. |
| Inconsistent characterization data | The tautomeric ratio may be changing between experiments or during analysis due to variations in solvent, concentration, or temperature.[1] | 1. Standardize Protocols: Ensure consistent conditions for sample preparation and analysis.[1] 2. Time-Dependent Studies: Monitor the sample over time using NMR to check if the tautomeric ratio is stable or if equilibration is slow.[1] 3. Derivatize for Analysis: Convert the sample to a single, stable derivative before analysis. |
| Difficulty in purification | The tautomers often have similar polarities, making chromatographic separation challenging.[1][3] | 1. Derivatization for Purification: Convert the mixture to a less polar derivative (e.g., O-nonaflate), which is easier to purify by column chromatography. The protecting group can be removed in a subsequent step if necessary.[1][3] 2. Optimize Chromatography: Explore a wide range of solvent systems and stationary phases. |
Frequently Asked Questions (FAQs)
Q1: Why do I see two different compounds in my analysis when I expect only this compound?
A1: This is a classic manifestation of keto-enol tautomerism. This compound exists in equilibrium with its keto form, pyridin-4(1H)-one.[1] The presence of both tautomers in solution can result in multiple spots on a TLC plate and duplicate signals in NMR spectra.[1] The ratio of these tautomers is highly influenced by the solvent used for analysis.[1]
Q2: Which tautomer is more stable, the this compound (enol) or the pyridin-4(1H)-one (keto) form?
A2: The relative stability depends on the physical state and the solvent. In the gas phase, the enol (this compound) form is generally favored.[1][4][5] However, in solution and in the solid state, the keto (pyridin-4(1H)-one) form is typically more stable, particularly in polar solvents, due to factors like intermolecular hydrogen bonding.[1][6][7]
Q3: How does the solvent affect the tautomeric equilibrium?
A3: The position of the tautomeric equilibrium is significantly influenced by the solvent.[1] Polar solvents tend to favor the more polar keto tautomer (pyridin-4(1H)-one), while non-polar solvents can shift the equilibrium towards the enol form (this compound).[1][7] For instance, in aqueous solutions, the pyridone form is predominant.[1]
Q4: Can I "lock" the molecule in one tautomeric form for a reaction?
A4: Yes, this is a common strategy. You can derivatize the tautomeric mixture to "lock" it into a single form. For example, reacting the mixture with an alkylating or acylating agent can lead to either O-functionalized this compound derivatives or N-functionalized pyridin-4(1H)-one derivatives. A particularly effective method is O-sulfonylation using nonafluorobutanesulfonyl fluoride (NfF), which traps the enol form as a stable nonaflate ester.[1][3] This derivative is also useful for subsequent cross-coupling reactions.[3]
Q5: I am trying to perform an N-alkylation. How can I favor this over O-alkylation?
A5: Selectively achieving N-alkylation requires careful control of reaction conditions. The outcome of the alkylation of the ambident pyridin-4-olate anion is influenced by the solvent, counter-ion, and alkylating agent. Generally, polar aprotic solvents can favor N-alkylation. It is often more straightforward to synthesize N-substituted 4-pyridones through other synthetic routes, such as the cyclization of appropriate precursors.[8]
Q6: How can I confirm the presence and ratio of both tautomers in my sample?
A6: ¹H NMR spectroscopy is an excellent method for this. By dissolving your sample in different deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, and D₂O), you can observe distinct sets of peaks for each tautomer. The ratio of the tautomers can be determined by integrating the signals corresponding to a specific proton in each form.[1]
Quantitative Data Summary
The tautomeric equilibrium is highly sensitive to the solvent environment. The following table summarizes the general trend of the this compound/pyridin-4(1H)-one ratio in different media.
| Medium | Predominant Tautomer | Approximate Equilibrium Constant (KT = [keto]/[enol]) |
| Gas Phase | This compound (enol) | < 1[4][5][7] |
| Non-polar solvents (e.g., cyclohexane) | Comparable amounts of both | ~ 1[7] |
| Polar solvents (e.g., water, ethanol) | Pyridin-4(1H)-one (keto) | > 1[1][7] |
| Solid State | Pyridin-4(1H)-one (keto) | Not applicable (generally exists as the keto form)[1][6][7] |
Key Experimental Protocols
Protocol 1: "Locking" the Enol Form via O-Sulfonylation
This protocol describes the conversion of a tautomeric mixture of a substituted this compound into its nonaflate derivative, which is a single, stable compound that is easier to purify.[1][3]
-
Deprotonation: Dissolve the crude mixture of this compound/pyridin-4(1H)-one tautomers (1.0 eq) in anhydrous tetrahydrofuran (THF). At 0 °C, add sodium hydride (NaH, 1.1 eq) portion-wise. Stir the resulting suspension for 30 minutes at 0 °C.
-
O-Sulfonylation: To the suspension of the sodium pyridin-4-olate, add nonafluorobutanesulfonyl fluoride (NfF, 1.2 eq). Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude O-sulfonylated product can be purified by column chromatography on silica gel. The nonaflate derivative is significantly less polar than the starting tautomeric mixture.[1]
Protocol 2: Analysis of Tautomeric Ratio by ¹H NMR Spectroscopy
This protocol allows for the determination of the relative amounts of each tautomer in different solvent environments.[1]
-
Sample Preparation: Prepare three separate NMR samples by dissolving approximately 5-10 mg of your this compound derivative in 0.6-0.7 mL of three different deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, and D₂O).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample under identical instrument parameters (e.g., temperature, number of scans).
-
Data Analysis:
-
Identify the distinct sets of peaks corresponding to the this compound and pyridin-4(1H)-one tautomers in each spectrum.
-
For each spectrum, choose a well-resolved signal for a corresponding proton in both tautomers (e.g., a specific ring proton).
-
Integrate these signals. The ratio of the integrals will give you the tautomeric ratio in that specific solvent.
-
Visualizations
Caption: Tautomeric equilibrium of this compound and pyridin-4(1H)-one.
Caption: Workflow for O-sulfonylation to overcome tautomerism.
Caption: Logical workflow for troubleshooting tautomerism-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyridin-4-ol Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pyridin-4-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of my this compound derivative so challenging?
A1: The primary challenge in purifying this compound derivatives stems from the tautomeric equilibrium between the this compound and the pyridin-4(1H)-one form.[1][2] These two forms often coexist in solution and possess similar polarities, making their separation by standard chromatographic techniques difficult.[1][2] The position of this equilibrium is highly sensitive to the solvent, concentration, and temperature.[1]
Q2: My NMR spectrum shows two sets of peaks for my purified compound. Is it impure?
A2: Not necessarily. The presence of two sets of peaks in an NMR spectrum is a common indicator of the keto-enol tautomerism in this compound derivatives.[1] The ratio of the tautomers can vary depending on the NMR solvent used, leading to the appearance of what seems to be a mixture. To confirm the purity, it is advisable to use other analytical techniques like HPLC or LC-MS.
Q3: Which tautomer of a this compound derivative is more stable?
A3: The stability of the tautomers depends on the conditions. In the gas phase, the enol (this compound) form is often favored. However, in solution and in the solid state, the keto (pyridin-4(1H)-one) form is typically more stable, particularly in polar solvents, due to factors like intermolecular hydrogen bonding.[1]
Q4: How can I simplify the purification process?
A4: A highly effective strategy is to convert the tautomeric mixture into a single, less polar derivative.[1][2][3] This "locks" the molecule in one form, making it amenable to standard purification techniques like silica gel chromatography. A common and efficient method is the formation of pyridin-4-yl nonaflates.[2][3]
Troubleshooting Guides
Issue 1: Difficulty in Chromatographic Separation
Symptom: Co-elution of products or broad peaks during column chromatography.
Possible Cause: The presence of both this compound and pyridin-4-one tautomers, which have very similar polarities, makes separation on standard silica gel challenging.[2] Additionally, the basic nature of the pyridine ring can lead to strong interactions with acidic silanol groups on the silica surface, causing peak tailing.
Solutions:
-
Derivatization: Convert the crude product into a less polar derivative, such as a pyridin-4-yl nonaflate, before chromatography.[2][3] This eliminates the tautomerism issue and reduces polarity for easier separation.
-
Solvent System Optimization: Systematically screen different solvent systems for chromatography. Sometimes, a switch in solvent polarity or the use of additives can improve separation.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or end-capped silica gel to minimize interactions with the basic pyridine nitrogen.
-
Mobile Phase Additives: For peak tailing, add a small amount of a competing base, like triethylamine (0.1-1%), to the mobile phase to block the active silanol sites on the silica gel.
Issue 2: Low Yield After Purification
Symptom: Significant loss of material during the purification process.
Possible Cause: This can be due to several factors, including decomposition on acidic silica gel, irreversible adsorption to the stationary phase, or losses during work-up and solvent removal steps.
Solutions:
-
Neutralize Silica Gel: If decomposition is suspected, use silica gel that has been neutralized with a base like triethylamine.
-
pH Adjustment during Work-up: Carefully control the pH during aqueous extraction steps. Some derivatives may be more soluble in either the aqueous or organic phase at a specific pH, which can be exploited for better separation from impurities.
-
Gentle Evaporation: When removing solvents, use reduced pressure and moderate temperatures to avoid decomposition of thermally sensitive compounds.
Issue 3: Product Fails to Crystallize
Symptom: The purified product is an oil and does not solidify.
Possible Cause: The presence of minor impurities can inhibit crystallization. The inherent properties of the molecule may also favor an amorphous or oily state.
Solutions:
-
High Purity is Key: Ensure the product is of the highest possible purity before attempting crystallization.
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Techniques like slow evaporation, cooling, or vapor diffusion can be employed.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution to create nucleation sites.
-
Seeding: If a small crystal of the desired compound is available, add it to a supersaturated solution to induce crystallization.
Quantitative Data Summary
The following tables provide a summary of yields for the synthesis and derivatization of this compound derivatives, which can serve as a benchmark for your experiments.
Table 1: Overall Yields for the Four-Component Synthesis of Pyridin-4-yl Nonaflates
| Compound | R1 | R2 | R3 | R4 | Overall Yield (%) |
| 20 | Ph | H | Me | CO2Et | 55 |
| 21 | 4-MeO-C6H4 | H | Me | CO2Et | 64 |
| 22 | 4-F-C6H4 | H | Me | CO2Et | 51 |
| 23 | 2-thienyl | H | Me | CO2Et | 45 |
| 24 | Ph | Me | Me | CO2Et | 62 |
| 25 | 4-MeO-C6H4 | Me | Me | CO2Et | 71 |
| 26 | 4-F-C6H4 | Me | Me | CO2Et | 68 |
| 27 | 2-thienyl | Me | Me | CO2Et | 58 |
Data sourced from a four-component synthesis leading directly to the nonaflate derivative.[3]
Table 2: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: From 4-Aminopyridine | Method 2: From Dehydroacetic Acid | Method 3: From γ-Pyrone |
| Starting Material | 4-Aminopyridine | Dehydroacetic Acid | 2-Trifluoromethyl-4H-pyran-4-one |
| Overall Yield | ~92.1% | ~69% (for a substituted derivative) | ~28% (for a substituted derivative) |
| Purity | >99% | Not Specified | Not Specified |
| Number of Steps | 1 (one-pot) | 2 | 1 |
This table provides a comparative overview of different synthetic routes to this compound and its derivatives, highlighting the trade-offs in yield and complexity.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyridin-4-yl Nonaflates
This protocol describes the conversion of a crude this compound/pyridin-4-one mixture to the corresponding nonaflate for easier purification.
Materials:
-
Crude this compound derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Nonafluorobutanesulfonyl fluoride (NfF)
-
Water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude this compound/pyridin-4-one mixture (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution at room temperature. Stir the mixture for 30 minutes to allow for the formation of the sodium pyridin-4-olate.[3]
-
Add nonafluorobutanesulfonyl fluoride (1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyridin-4-yl nonaflate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a synthesized this compound derivative.
Materials:
-
Synthesized this compound derivative
-
Reference standard of the compound (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
If a reference standard is available, prepare a solution of it at the same concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualized Workflows and Relationships
Caption: A general workflow for the purification of this compound derivatives.
Caption: The tautomeric equilibrium of this compound derivatives.
References
Technical Support Center: Optimizing Pyridin-4-ol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridin-4-ol and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and solutions?
-
Answer: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route.
-
Incomplete Diazotization (4-Aminopyridine method): The diazotization of 4-aminopyridine is a critical step that requires careful temperature control.[1][2] Ensure the temperature is maintained between 0-10°C during the addition of butyl nitrite.[1] A higher temperature can lead to the decomposition of the diazonium salt, significantly reducing the yield.[2]
-
Suboptimal pH during Neutralization: After hydrolysis of the diazonium salt, the pH of the solution must be carefully adjusted. For the 4-aminopyridine method, neutralization with barium hydroxide should bring the pH to 7.5-8.[1][3] Incorrect pH can lead to product loss during workup.
-
Inefficient Cyclization: In multi-component syntheses, such as the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids, the final cyclization to the pyridine ring might be inefficient.[4] The electrophilicity of the amide group is crucial for this step. Using highly electrophilic carboxylic acids like trifluoroacetic acid (TFA) can facilitate the cyclization.[4]
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired this compound. For instance, in some multi-component reactions, an enamide intermediate may be formed, and under certain conditions, the reaction may stall at this stage.[4]
-
Problem 2: Difficulty in Product Purification
-
Question: I am struggling to purify my this compound product. Column chromatography gives broad peaks, and I have difficulty obtaining a pure sample. Why is this happening and what can I do?
-
Answer: Purification of this compound and its derivatives is often complicated by the tautomeric equilibrium between the this compound and pyridin-4-one forms.[3][4] These tautomers often have similar polarities, making their separation by chromatography challenging.[3][4]
-
Tautomerism: The coexistence of both tautomers in solution is a primary reason for purification difficulties.[3][4] The equilibrium between the two forms can be influenced by the solvent, temperature, and concentration.[3]
-
High Polarity: Both tautomers are relatively polar, which can lead to poor separation on standard silica gel columns.[4]
Solutions:
-
Derivatization: A highly effective strategy is to convert the tautomeric mixture into a single, less polar derivative. One common approach is the formation of pyridin-4-yl nonaflates. The crude product is deprotonated with a base like sodium hydride and then reacted with nonafluorobutanesulfonyl fluoride. The resulting nonaflate is significantly less polar and can be readily purified by standard chromatography.[3][4]
-
Solvent Selection for Crystallization: A careful selection of solvents for recrystallization can sometimes favor the crystallization of one tautomer, leading to a purer product.
-
pH Adjustment during Workup: Precise control of the pH during the aqueous workup can, in some cases, selectively precipitate one of the tautomeric forms.[3]
-
Problem 3: Reaction Stalls or is Incomplete
-
Question: My reaction seems to have stopped before completion. How can I drive it to completion?
-
Answer: Reactions stalling can be due to several factors, including the stability of intermediates and the reactivity of the starting materials.
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Stable Intermediates: In the three-component synthesis of substituted Pyridin-4-ols, the reaction can sometimes halt at the enamide intermediate stage, especially when using less electrophilic carboxylic acids.[4] To overcome this, the crude enamide can be isolated and then treated with a reagent like TMSOTf/NEt3 to promote cyclization.[4]
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Reagent Reactivity: The choice of reagents can significantly impact the reaction outcome. For example, in the multicomponent synthesis, trifluoroacetonitrile and trialkylsilyl cyanides have been reported to fail as the nitrile component.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: Several starting materials can be used, with the choice depending on the desired substitution pattern and scale of the reaction. Common starting materials include:
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4-Aminopyridine: Used for the synthesis of the parent, unsubstituted this compound via a diazotization-hydrolysis reaction.[1][2] This method is known for its high yield.[2]
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Dehydroacetic Acid: A starting material for a two-step synthesis of substituted Pyridin-4-ols, specifically 4-hydroxy-6-methylpyridin-2(1H)-one.[1]
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γ-Pyrones: These can be converted to the corresponding Pyridin-4-ols by reaction with an ammonia source.[5]
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Lithiated Alkoxyallenes, Nitriles, and Carboxylic Acids: These are used in a flexible, modern three-component reaction to produce highly substituted Pyridin-4-ols.[4]
Q2: How does the tautomerism of this compound affect its characterization?
A2: The tautomeric equilibrium between this compound and pyridin-4-one can lead to complexities in spectral analysis. For instance, in NMR spectroscopy, peak broadening can occur due to chemical exchange between the two forms.[3] The ratio of the tautomers is dependent on the solvent, with the pyridin-4-one form often being favored in polar solvents.[3]
Q3: Can I synthesize substituted Pyridin-4-ols using the 4-aminopyridine method?
A3: The method starting from 4-aminopyridine is primarily for the synthesis of the unsubstituted this compound. For the synthesis of substituted Pyridin-4-ols, other methods such as the three-component reaction, the use of γ-pyrones, or the Hantzsch pyridine synthesis are more suitable.[3][4][5]
Q4: What are the safety considerations when synthesizing this compound?
A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific considerations for some of the described methods include:
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Diazotization: Diazonium salts are potentially explosive and should be handled with care. The reaction should be carried out at low temperatures and behind a safety shield.
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Strong Acids and Bases: Many of the synthetic routes employ strong acids (e.g., concentrated sulfuric acid) and bases (e.g., sodium hydride, n-butyllithium), which are corrosive and/or pyrophoric and require careful handling.[1][4]
-
Solvents: Flammable organic solvents are often used and should be handled in a well-ventilated fume hood away from ignition sources.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Method 1: From 4-Aminopyridine | Method 2: From Dehydroacetic Acid | Method 3: From γ-Pyrone | Method 4: Three-Component Reaction |
| Starting Materials | 4-Aminopyridine, Sodium Nitrite, Sulfuric Acid | Dehydroacetic Acid, Sulfuric Acid, Ammonium Hydroxide | 2-Trifluoromethyl-4H-pyran-4-one, Aqueous Ammonia | Lithiated Alkoxyallene, Nitrile, Carboxylic Acid |
| Product | This compound | 4-hydroxy-6-methylpyridin-2(1H)-one | 4-hydroxy-2-trifluoromethylpyridine | Highly substituted Pyridin-4-ols |
| Overall Yield | ~92%[1][2] | ~69%[1] | ~28%[1][5] | Varies depending on substrates |
| Reaction Temperature | 0-10°C (diazotization), 30-60°C (hydrolysis)[1] | 130°C (hydrolysis)[1] | Not specified | Low temperature for initial steps, then room temp.[4] |
| Number of Steps | 1 (one-pot)[1] | 2[1] | 1 (from pyrone)[1] | 1 (three-component) or more if derivatized[4] |
| Key Advantages | High yield for parent compound | Readily available starting material | Access to specific substituted pyridinols | High flexibility for diverse substitutions |
| Key Disadvantages | Limited to unsubstituted product | Produces a substituted pyridinone | Low reported yield for this specific example | Requires handling of organolithium reagents |
Experimental Protocols
Method 1: Synthesis of this compound from 4-Aminopyridine [1][2]
-
Preparation of Diazonium Solution:
-
In a 1000 mL three-necked flask, add 400 mL of water.
-
Slowly add 140 mL of 98% concentrated sulfuric acid while maintaining the temperature between 20-40°C.
-
Cool the solution to 0-20°C and add 95 g of 99% 4-aminopyridine.
-
Slowly add 150.8 g of butyl nitrite over approximately 120 minutes, ensuring the temperature is strictly controlled.
-
-
Hydrolysis and Neutralization:
-
Transfer the diazonium solution to a 1 L three-necked flask and dilute with 2000 mL of water.
-
Add a barium hydroxide solution to neutralize the mixture, controlling the reaction temperature at 30-60°C until the pH of the solution is 7.5-8.
-
Bubble carbon dioxide through the solution to precipitate excess barium hydroxide until the pH is 6.
-
Filter and wash the precipitate to obtain a crude solution of this compound.
-
-
Purification:
-
Transfer the crude solution to a 2 L three-necked flask.
-
Add activated carbon and 99.5% methanol for purification.
-
The final product can be obtained by vacuum distillation.
-
Method 4: General Procedure for Three-Component Synthesis of Substituted Pyridin-4-ols [4]
-
Formation of Lithiated Alkoxyallene:
-
Dissolve the corresponding alkoxyallene in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add a solution of n-butyllithium dropwise and stir for the required time to ensure complete deprotonation.
-
-
Addition of Nitrile and Carboxylic Acid:
-
To the solution of the lithiated alkoxyallene, add the desired nitrile at low temperature and stir.
-
Subsequently, add an excess of the carboxylic acid (e.g., TFA) and allow the reaction mixture to warm to room temperature.
-
-
Workup and Isolation:
-
Evaporate the solvent under reduced pressure. The resulting crude mixture contains the substituted this compound.
-
Due to purification challenges, the crude product is often directly converted to a less polar derivative (e.g., a nonaflate) for easier purification by column chromatography.
-
Visualizations
Caption: Workflow for the synthesis of this compound from 4-aminopyridine.
Caption: Decision tree for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: 4-Hydroxypyridine Keto-Enol Equilibrium Control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-hydroxypyridine and its derivatives. The focus is on understanding and controlling the keto-enol tautomeric equilibrium, a critical factor in reaction outcomes, purification, and biological activity.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of a 4-hydroxypyridine derivative shows duplicate signals, and TLC analysis reveals multiple spots. What is the likely cause?
A1: This is a classic indication of keto-enol tautomerism. 4-Hydroxypyridine exists in a dynamic equilibrium with its keto tautomer, 4-pyridone.[1] The presence of both forms in solution leads to distinct sets of signals in NMR spectra and can result in multiple spots on a TLC plate, especially if the solvent system does not favor one tautomer exclusively. The ratio of these tautomers is highly dependent on the solvent, temperature, and pH.[1][2]
Q2: Which tautomer of 4-hydroxypyridine is more stable?
A2: The relative stability of the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms depends on the phase and the surrounding environment.
-
Gas Phase: The enol form (4-hydroxypyridine) is generally more stable.[3][4][5]
-
Solution: In polar solvents, the more polar keto form (4-pyridone) is typically favored due to stronger intermolecular interactions, such as hydrogen bonding.[1][3][5][6][7][8] In nonpolar solvents, the two forms can exist in comparable amounts.[3][5]
-
Solid State: The keto form (4-pyridone) is predominantly the more stable tautomer in the crystalline state.[3][5]
Q3: How does the choice of solvent affect the keto-enol equilibrium?
A3: The solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar solvents tend to stabilize the more polar 4-pyridone (keto) tautomer, shifting the equilibrium in its favor.[1][6] Conversely, nonpolar solvents can increase the relative amount of the 4-hydroxypyridine (enol) form.[1] For example, in aqueous solutions, the pyridone form is predominant.[1]
Q4: Can substituents on the pyridine ring influence the tautomeric equilibrium?
A4: Yes, substituents can significantly impact the keto-enol equilibrium.[1][9] The electronic nature (electron-donating or electron-withdrawing) and position of the substituents can alter the relative stabilities of the tautomers. Substituents in the α-positions (adjacent to the nitrogen) have a much more pronounced effect than those in the β-positions.[9] These effects are due to a combination of inductive and resonance effects, as well as the potential for intramolecular hydrogen bonding.[1]
Q5: How can I experimentally determine the ratio of keto and enol tautomers in my sample?
A5: Several spectroscopic techniques can be used to quantify the tautomeric ratio:
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NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. You can integrate the signals corresponding to specific protons or carbons in each tautomer to determine their relative concentrations.[1] For accurate quantification, ensure the sample has reached equilibrium and that the spectra are recorded under standardized conditions (solvent, concentration, and temperature).[1]
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UV-Vis Spectroscopy: The keto and enol forms have distinct UV absorption maxima. By measuring the absorbance at specific wavelengths, you can determine the concentration of each tautomer, provided you have the molar absorptivity coefficients for each form.[1]
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FT-IR Spectroscopy: The presence of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹ is characteristic of the keto (pyridone) form.[3] The enol form will show a characteristic O-H stretching band.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty in purifying the final product by column chromatography. | The keto and enol tautomers have similar polarities, making their separation challenging.[1] | 1. Derivatization: Convert the tautomeric mixture into a single, less polar derivative to facilitate purification. For example, O-sulfonylation can "lock" the enol form.[1]2. Solvent System Optimization: Experiment with a wide range of solvent systems with varying polarities and hydrogen bonding capabilities.3. Selective Crystallization: Attempt to selectively crystallize one tautomer from a suitable solvent.[1] |
| Inconsistent characterization data (e.g., NMR, melting point). | The tautomeric ratio may be changing between experiments or during analysis due to variations in solvent, concentration, or temperature.[1] | 1. Standardize Analytical Conditions: Use the same solvent, concentration, and temperature for all spectroscopic analyses to ensure comparability.[1]2. Time-Dependent Studies: Monitor the sample over time using NMR to check if the tautomeric ratio is stable or if equilibration is slow.[1] |
| Low yield of the desired 4-hydroxypyridine derivative. | Reaction conditions may be favoring the formation of an undesired tautomer or side products.[1] | 1. Reaction Optimization: Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry of reagents.[1]2. Solvent Screening: The choice of solvent can influence the reaction pathway and the final tautomer ratio.[1]3. pH Control: Adjusting the pH of the reaction mixture can significantly affect the tautomeric equilibrium.[1] |
| Unexpected reactivity of the synthesized compound. | The presence of both the nucleophilic enol form and the electrophilic keto form can lead to different and unexpected reaction pathways.[1] | 1. Thorough Characterization: Confirm the dominant tautomeric form under your reaction conditions.2. Protecting Groups: Consider using a protecting group to "lock" the molecule in one tautomeric form before proceeding with further reactions. |
Quantitative Data
Table 1: Influence of Solvent on the Keto:Enol Tautomeric Ratio of 4-Hydroxypyridine Derivatives
| Compound | Solvent | Keto Tautomer (%) | Enol Tautomer (%) | Reference |
| 4-Hydroxypyridine | Gas Phase | Minor | Major | [3][5] |
| 4-Hydroxypyridine | Cyclohexane | Comparable Amounts | Comparable Amounts | [3][5] |
| 4-Hydroxypyridine | Chloroform | Comparable Amounts | Comparable Amounts | [3][5] |
| 4-Hydroxypyridine | Polar Solvents (e.g., water) | Major | Minor | [1][3][5] |
| 4-Methyl-6-hydroxy-2,3-dihydro-7-azabenzofuran | Ethanol | 40 | 60 | [10] |
| 4-Methyl-6-hydroxy-2,3-dihydro-7-azabenzofuran | Highly Aqueous Ethanol | Major | Minor | [10] |
Note: "Major" and "Minor" are used when specific percentages are not provided in the source material.
Experimental Protocols
Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
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Sample Preparation: Prepare a solution of the 4-hydroxypyridine derivative of a known concentration in the desired deuterated solvent. Ensure the solvent is of high purity to avoid impurities that might interfere with the analysis.
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Equilibration: Allow the solution to equilibrate at a constant temperature. The time required for equilibration can vary depending on the compound and solvent, so it may be necessary to monitor the sample over time.
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NMR Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
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Data Analysis:
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Identify distinct and well-resolved peaks corresponding to each tautomer.
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Integrate the signals for a corresponding proton in both tautomers.
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Calculate the percentage of each tautomer using the following formula: % Tautomer A = [Integral of Tautomer A / (Integral of Tautomer A + Integral of Tautomer B)] * 100
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Protocol 2: "Locking" the Enol Form by O-Sulfonylation
This protocol describes a method to derivatize the enol tautomer, which can aid in purification and further synthetic steps.
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Deprotonation: Dissolve the crude mixture of the 4-hydroxypyridine/4-pyridone tautomers in anhydrous tetrahydrofuran (THF). At 0 °C, add sodium hydride (NaH, 1.1 equivalents) portion-wise and stir the mixture for 30 minutes.[1]
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O-Sulfonylation: To the reaction mixture at 0 °C, add nonafluorobutanesulfonyl fluoride (NfF, 1.2 equivalents).[1]
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
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Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
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Purification: Purify the resulting O-sulfonylated product by column chromatography on silica gel. The derivative is typically much less polar than the tautomeric mixture.[1]
Visualizations
Caption: The keto-enol tautomeric equilibrium of 4-hydroxypyridine.
Caption: Factors influencing the 4-hydroxypyridine keto-enol equilibrium.
Caption: Troubleshooting workflow for issues arising from tautomerism.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
- 9. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Optimizing Multi-Component Reactions for Pyridin-4-ol Synthesis
Welcome to the technical support center for the synthesis of Pyridin-4-ol derivatives via multi-component reactions (MCRs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound and its derivatives.
Problem 1: Low or No Product Formation in Hantzsch Pyridine Synthesis
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Symptom: The Hantzsch condensation to form the dihydropyridine precursor, or the subsequent oxidation to the pyridine ring, results in a low overall yield.[1][2]
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Possible Cause 1: Suboptimal Condensation Conditions. The initial multi-component condensation is sensitive to reaction conditions. Harsh conditions or long reaction times can lead to side reactions and decomposition.[1][2][3]
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Solution 1:
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Catalyst Optimization: The use of a catalyst can significantly improve yields. While the classical Hantzsch synthesis can be performed without a catalyst, acidic catalysts like p-toluenesulfonic acid (PTSA) can improve yields.[1][2]
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Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid unnecessarily long reaction times which can lead to the formation of byproducts.[2]
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Alternative Energy Sources: Consider using microwave irradiation or ultrasonic irradiation, which can reduce reaction times and, in some cases, improve yields.[2][3][4]
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Possible Cause 2: Inefficient Oxidation. The oxidation of the intermediate dihydropyridine can be a critical step where yield is lost.[1] Strong oxidizing agents can sometimes lead to side products and degradation.[1][3]
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Solution 2:
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Mild Oxidation Methods: Employ milder and more efficient oxidizing agents for the aromatization of the dihydropyridine intermediate. The choice of oxidant can significantly impact the yield.[1] Common oxidizing agents include iodine, nitric acid, ferric chloride, manganese dioxide, or potassium permanganate.[3][4]
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Problem 2: Challenges in the Bohlmann-Rahtz Pyridine Synthesis
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Symptom: The Bohlmann-Rahtz synthesis, a versatile method for preparing substituted pyridines, can be sensitive to reaction conditions, leading to low yields.[2][5]
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Possible Cause 1: Incomplete Michael Addition. The initial Michael addition of the enamine to the ethynylketone is a critical step.[2][5]
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Solution 1:
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Catalyst Use: The use of Lewis acids such as ytterbium triflate or zinc bromide can accelerate the Michael addition, isomerization, and cyclodehydration steps.[5]
-
-
Possible Cause 2: High Cyclodehydration Temperatures. The high temperatures required for the cyclodehydration step can be a significant drawback, leading to decomposition of starting materials or products, especially for acid-sensitive substrates.[5]
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Solution 2:
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Acid Catalysis: A modification of the Bohlmann-Rahtz synthesis employs acetic acid or Amberlyst 15 ion exchange resin, which can significantly reduce the required reaction temperature to around 50°C and eliminate the need for isolating intermediates.[6]
-
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Possible Cause 3: Substrate Decomposition. Certain substrates, such as those containing tert-butyl ester or cyano groups as electron-withdrawing groups, can decompose under acidic conditions.[5][6]
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Solution 3:
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Milder Conditions: Using a milder catalyst like Amberlyst 15 can be beneficial for acid-sensitive substrates.[6]
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Problem 3: Difficulty in Product Purification
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Symptom: The final product is difficult to purify, often co-eluting with impurities or showing broad peaks on chromatography.
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Possible Cause: Tautomerism. Pyridin-4-ols can exist in equilibrium with their pyridin-4-one tautomers. These two forms often have similar polarities, making their separation by chromatography challenging.[1][7] The equilibrium is influenced by solvent, concentration, and temperature.[1]
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Solution:
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Derivative Formation: A common strategy is to convert the crude product mixture into a less polar derivative that is easier to purify. For instance, the formation of pyridin-4-yl nonaflates by reacting the crude mixture with nonafluorobutanesulfonyl fluoride after deprotonation with a base like sodium hydride.[7]
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Solvent Selection for Crystallization: Carefully screen different solvents for recrystallization, as the tautomeric equilibrium is solvent-dependent. This can favor the crystallization of one tautomer.[1]
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pH Adjustment during Work-up: Precise adjustment of the pH during the aqueous work-up can sometimes lead to the preferential precipitation of one of the tautomeric forms.[1]
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Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows broad peaks for my this compound product. What is the reason for this?
A1: This is a classic indication of tautomerism. The this compound and its corresponding pyridin-4-one form are likely in equilibrium in the NMR solvent. This chemical exchange leads to peak broadening. The position of the equilibrium can be affected by the solvent, temperature, and concentration. In many common NMR solvents, the pyridin-4-one tautomer is favored.[1] To confirm this, you can try acquiring the spectrum in a different, less polar solvent or at a lower temperature, which may sharpen the peaks.
Q2: Can the choice of solvent dramatically impact the outcome of my multi-component reaction?
A2: Absolutely. The solvent can influence the solubility of reactants, the reaction rate, and even the reaction mechanism itself. For example, in the synthesis of certain pyridine derivatives, changing the solvent from ethanol to acetonitrile has been shown to overcome difficulties in the direct synthesis.[2]
Q3: What are the advantages of using microwave irradiation in these MCRs?
A3: Microwave irradiation is a green chemistry technique that can offer several advantages, including significantly shorter reaction times and improved yields compared to conventional heating methods.[4][8]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for a Four-Component Pyridine Synthesis [8]
| Entry | Substituent | Method | Time | Yield (%) |
| 1 | Phenyl | Conventional | 6 h | 78 |
| Microwave | 2 min | 92 | ||
| 2 | 4-Methoxyphenyl | Conventional | 7 h | 82 |
| Microwave | 3 min | 94 | ||
| 3 | 4-Chlorophenyl | Conventional | 8 h | 75 |
| Microwave | 4 min | 88 |
Table 2: Effect of Catalyst on the Yield of a Modified Bohlmann-Rahtz Synthesis [6]
| Catalyst | Temperature | Yield (%) |
| Acetic Acid | 50°C | 65-95 |
| Amberlyst 15 | 50°C | Good to Excellent |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch-type Synthesis of Polysubstituted Pyridines [4][8]
This protocol is adapted from a green synthesis approach.
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Reaction Mixture: In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), an active methylene compound (e.g., ethyl cyanoacetate, 1 mmol), an acetophenone derivative (1 mmol), and ammonium acetate (2 mmol) in ethanol.
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 2-7 minutes at a power level that maintains the temperature at or near the boiling point of the solvent.
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Work-up: After irradiation, cool the vessel to room temperature. The solid product that precipitates is collected by filtration.
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Purification: Wash the solid with cold water, dry it, and then recrystallize from ethanol.
Protocol 2: Modified Bohlmann-Rahtz Synthesis Under Mild Conditions [6]
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Reaction Setup: In a round-bottom flask, dissolve the enamine (1 equivalent) and the alkynone (1 equivalent) in a suitable solvent.
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Catalyst Addition: Add a catalytic amount of acetic acid or Amberlyst 15 ion exchange resin.
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Reaction Conditions: Stir the reaction mixture at 50°C and monitor its progress by TLC.
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Work-up: Once the reaction is complete, perform a standard aqueous work-up.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. soc.chim.it [soc.chim.it]
- 8. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Pyridin-4-ol experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and inconsistent results encountered during experiments with Pyridin-4-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the tautomeric equilibrium of this compound and why is it critically important?
A1: this compound exists in a tautomeric equilibrium with its isomer, 4-pyridone.[1][2] This equilibrium is significant because the two tautomers have different physicochemical properties, including polarity, stability, and reactivity, which can profoundly impact experimental outcomes.[1][3] The pyridone form is generally the more stable tautomer in polar solvents and the solid state due to resonance stabilization and intermolecular hydrogen bonding.[1] In contrast, the this compound (or 4-hydroxypyridine) form can be more prevalent in the gas phase.[1][4] This duality can complicate purification, characterization, and reaction reproducibility.[2]
Caption: Tautomeric equilibrium between this compound and 4-Pyridone.
Q2: How do solvent and environmental factors affect the stability and tautomeric equilibrium of this compound?
A2: Solvent polarity plays a crucial role. The 4-pyridone tautomer is favored in polar solvents, while the this compound form can be more significant in non-polar environments.[1][5] This shift can alter the compound's reactivity and spectroscopic signature. Furthermore, this compound and its tautomers are susceptible to degradation under various conditions, including:
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Oxidation: The pyridine ring can be oxidized, especially in the presence of oxidizing agents.[1][6]
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Photolysis: The compounds are often light-sensitive, and exposure to UV radiation can induce photochemical degradation.[1]
-
pH: As basic compounds, their solubility and stability can be highly pH-dependent.[7]
Q3: What are the primary solubility challenges with this compound derivatives and how can they be addressed?
A3: Many this compound derivatives, particularly those with fused aromatic rings, exhibit poor aqueous solubility due to their planar, aromatic structures and moderate lipophilicity.[7] This is a common issue for kinase inhibitors and similar drug candidates.[7] Solubility is often pH-dependent, with higher solubility at lower pH due to the basicity of the pyridine nitrogen.[7] Strategies to enhance solubility include salt formation, using co-solvents, or advanced formulation techniques like creating amorphous solid dispersions (ASDs) or nanosuspensions.[7]
Troubleshooting Guides
Guide 1: Low Yield and Impure Products in this compound Synthesis
Q: My reaction to synthesize a substituted this compound is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I troubleshoot this?
A: Low yields and product complexity in pyridine synthesis often stem from side reactions and suboptimal conditions.[6] Key areas to investigate include byproduct formation, reaction conditions, and starting material purity.
Troubleshooting Workflow for Low Yield in Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. wuxibiology.com [wuxibiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Derivatization techniques to isolate a single Pyridin-4-ol tautomer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the derivatization techniques used to isolate a single tautomer of Pyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: Why am I observing multiple spots on my TLC plate and duplicate signals in my NMR spectrum for what should be a pure this compound sample?
A1: This is a classic manifestation of keto-enol tautomerism. This compound exists as an equilibrium mixture of two tautomers: the enol form (this compound) and the keto form (Pyridin-4(1H)-one).[1][2] The presence of both forms in solution leads to multiple spots on a TLC plate and two distinct sets of signals in NMR spectra.[1] The ratio of these tautomers is highly dependent on the solvent used for analysis.[1]
Q2: Which tautomer is more stable, the keto or the enol form?
A2: The relative stability depends on the physical state and the solvent. In the gas phase, the enol (this compound) form is generally favored.[1][3][4] However, in the solid state and in solution, particularly in polar solvents, the keto (Pyridin-4(1H)-one) form is typically more stable due to factors like intermolecular hydrogen bonding.[1][2][3][5]
Q3: How can I definitively confirm the presence of both tautomers in my sample?
A3: Spectroscopic methods are essential for identifying and characterizing the tautomeric mixture.[1]
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¹H and ¹³C NMR Spectroscopy: You will observe separate and distinct sets of peaks for the protons and carbons of each tautomer. The chemical shifts of the ring protons and the presence of either a C-OH signal (enol) or a C=O signal (keto) in the ¹³C NMR are key indicators.[1][6]
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IR Spectroscopy: The keto form will show a strong C=O stretching vibration (typically around 1640-1680 cm⁻¹), while the enol form is characterized by an O-H stretching band.[1][6]
Q4: What is the primary purpose of using a derivatization technique?
A4: The primary purpose is to "lock" the molecule into a single, stable form by chemically modifying either the hydroxyl group of the enol or the N-H group of the keto tautomer. This eliminates the equilibrium, converting the mixture into a single derivative that is significantly easier to purify, characterize, and use in subsequent synthetic steps.[1]
Troubleshooting Guide
Problem 1: My product mixture is inseparable by column chromatography.
-
Symptoms: Streaking or overlapping spots on TLC, co-elution of tautomers from a column.
-
Cause: The two tautomers often have very similar polarities, making chromatographic separation extremely challenging.[1][7]
-
Solution: Instead of trying to separate the tautomers directly, convert the entire mixture into a single derivative before purification. For example, an O-alkylation or O-silylation will "trap" the enol form, creating a new compound with a distinct polarity that can be easily separated from reaction impurities.[1]
Problem 2: My derivatization reaction gives a low yield or the wrong isomer (N- vs. O-alkylation).
-
Symptoms: The reaction yields a mixture of N- and O-alkylated products, with the undesired product predominating.
-
Cause: Pyridin-4-one is an ambident nucleophile, with reactive sites at both the nitrogen and oxygen atoms.[8][9] The reaction outcome is highly sensitive to conditions.
-
Solution: Systematically optimize the reaction conditions. The choice of solvent, base, electrophile, and temperature can significantly influence the N/O selectivity. Hard electrophiles tend to favor reaction at the harder oxygen atom, while softer electrophiles may favor the nitrogen atom.
Problem 3: My characterization data is inconsistent between experiments.
-
Symptoms: The measured ratio of tautomers varies significantly when an analysis is repeated.
-
Cause: The keto-enol equilibrium is sensitive to changes in solvent, sample concentration, and temperature.[1]
-
Solution: Standardize all analytical conditions meticulously.
-
Standardize Solvent: Use the exact same deuterated solvent for all NMR analyses.
-
Control Concentration: Prepare samples at a consistent concentration.
-
Control Temperature: Record spectra at a constant, controlled temperature, as the equilibrium can be temperature-dependent.[1]
-
Data Presentation
Table 1: Influence of Solvent Polarity on this compound Tautomeric Equilibrium
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Typical Keto:Enol Ratio |
| Gas Phase | 1 | Enol (this compound) | < 1:99 |
| Cyclohexane | 2.0 | Enol Favored | ~ 50:50 |
| Chloroform | 4.8 | Comparable Amounts | ~ 60:40 |
| Acetonitrile | 37.5 | Keto (Pyridin-4-one) | > 95:5 |
| Water | 80.1 | Keto (Pyridin-4-one) | > 99:1 |
Note: Ratios are illustrative and based on the principle that polar solvents favor the more polar keto tautomer.[1][3]
Table 2: Comparison of Common Derivatization Techniques for Tautomer Isolation
| Technique | Target Tautomer | Typical Reagents | Key Advantages | Potential Issues |
| O-Alkylation | Enol (this compound) | Alkyl halides (e.g., MeI, BnBr), Ag₂CO₃ or NaH | Locks aromatic enol form; stable derivative. | Competition with N-alkylation.[8] |
| N-Alkylation | Keto (Pyridin-4-one) | Alkyl halides, strong base (e.g., K₂CO₃ in DMF) | Locks stable keto form; direct route to N-substituted pyridones. | O-alkylation is a common side reaction.[9] |
| O-Acylation | Enol (this compound) | Acetic anhydride, Pyridine, DMAP | Easily introduced and often easily cleaved.[10] | Product may be less stable than alkyl ethers. |
| O-Silylation | Enol (this compound) | TMSCl, BSTFA, HMDS in Pyridine | Excellent for GC analysis; mild conditions.[11] | Silyl ethers can be sensitive to moisture/acid. |
| O-Sulfonylation | Enol (this compound) | TsCl, MsCl, or NfF; Base | Creates a very stable, non-polar derivative, aiding purification.[1] | Harsh conditions may be required for cleavage. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation to Isolate the Enol Tautomer
-
Deprotonation: Dissolve the this compound tautomeric mixture (1.0 equiv.) in anhydrous THF or DMF in a flame-dried, inert-atmosphere flask. Cool the solution to 0 °C.
-
Add a suitable base (e.g., NaH, 1.1 equiv., portion-wise, or Ag₂CO₃, 1.5 equiv.). Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Slowly add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 equiv.) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting O-alkylated product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation to Isolate the Keto Tautomer
-
Setup: Dissolve the this compound tautomeric mixture (1.0 equiv.) in a polar aprotic solvent such as DMF.
-
Base Addition: Add a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Alkylation: Add the alkylating agent (1.2 equiv.) and heat the reaction mixture (e.g., 60-80 °C).
-
Reaction: Stir for 4-24 hours, monitoring by TLC.
-
Workup: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the crude N-alkylated pyridone by column chromatography or recrystallization.
Protocol 3: Spectroscopic Analysis to Determine Tautomeric Ratio by ¹H NMR
-
Sample Preparation: Prepare three separate, accurately weighed samples of your this compound derivative (~5-10 mg each). Dissolve them in three different deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, and D₂O) to a standard volume (e.g., 0.6 mL).[1]
-
Data Acquisition: Acquire ¹H NMR spectra for each sample under identical, temperature-controlled instrument parameters.
-
Data Analysis:
-
Identify the distinct sets of peaks corresponding to the keto and enol tautomers in each spectrum.
-
Choose a non-overlapping, corresponding proton signal for both tautomers (e.g., a specific ring proton).
-
Integrate the signals for these chosen protons.
-
Calculate the tautomeric ratio by comparing the integration values. For example, Ratio = (Integration of Keto Peak) / (Integration of Enol Peak).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 9. researchgate.net [researchgate.net]
- 10. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability challenges associated with Pyridin-4-ol and its derivatives in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives in solution?
A1: The primary stability concerns for this compound and its derivatives in solution revolve around three key areas: tautomerism, hydrolytic degradation, and sensitivity to light and oxidation.
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Tautomerism: this compound exists in a tautomeric equilibrium with its keto form, Pyridin-4(1H)-one.[1][2] In polar solvents and the solid state, the pyridone form is generally more stable due to favorable intermolecular hydrogen bonding and resonance stabilization.[1][2] This equilibrium can complicate analysis and affect the compound's reactivity and stability.
-
Hydrolytic Degradation: These compounds are susceptible to hydrolysis, with the rate being highly dependent on pH. They are generally labile under acidic conditions and extremely unstable in alkaline environments.[2]
-
Photodegradation and Oxidation: this compound and its derivatives are known to be light-sensitive, particularly to UV radiation, which can induce photochemical degradation.[2] They are also susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and hydroxylated derivatives.[2]
Q2: How does the tautomeric equilibrium of this compound affect its stability and analysis?
A2: The tautomeric equilibrium between the enol (this compound) and keto (Pyridin-4(1H)-one) forms is a critical factor influencing both stability and analytical characterization. The keto tautomer is generally the more stable form in polar solvents and in the crystalline state.[1][2] This equilibrium can lead to:
-
Analytical Challenges: The presence of both tautomers in solution can result in peak broadening or the appearance of multiple peaks in chromatographic analyses (e.g., HPLC) and NMR spectra, making purification and quantification difficult.[1]
-
Reactivity Differences: The two tautomers may exhibit different reactivity profiles, potentially leading to a mixture of products in chemical reactions.
-
Stability Implications: The relative stability of the tautomers can be influenced by the solvent, pH, and temperature, which in turn affects the overall degradation profile of the compound.
Q3: What are the typical degradation products of this compound derivatives under various stress conditions?
A3: The degradation products of this compound derivatives depend on the specific stress conditions applied. Common degradation pathways and their potential products are summarized below.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Labile[2] | Ring-opened products[2] |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Extremely Unstable[2] | Ring-opened products, salts[2] |
| Oxidation (e.g., 3% H₂O₂) | Susceptible[2] | Hydroxylated derivatives, N-oxides, ring-opened products[2] |
| Thermal (>60°C) | Potentially unstable | Bipyridines, other condensation products[2] |
| Photostability (UV/Visible light) | Light-sensitive, especially to UV[2] | Hydroxylated derivatives, ring-opened products[2] |
Microbial degradation has also been observed, typically involving enzymatic hydroxylation to pyridine-3,4-diol followed by oxidative ring cleavage.[2]
Troubleshooting Guides
Problem 1: Inconsistent results or rapid degradation of my this compound derivative in solution.
Possible Causes:
-
Inappropriate pH: The stability of this compound derivatives is highly pH-dependent. Acidic or, more significantly, basic conditions can catalyze rapid degradation.[2]
-
Exposure to Light: These compounds are often photosensitive, and exposure to ambient or UV light can lead to degradation.[2]
-
Presence of Oxidizing Agents: Trace amounts of oxidizing agents in solvents or reagents can cause oxidative degradation.
-
Elevated Temperature: Storage at elevated temperatures can accelerate thermal degradation.
Solutions:
-
pH Control: Prepare solutions in a buffered system at a pH where the compound is most stable, typically in the neutral to slightly acidic range. Avoid highly acidic or alkaline conditions unless required for a specific experimental purpose.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light. Conduct experiments under low-light conditions whenever possible.
-
Use of High-Purity Solvents: Employ freshly opened, high-purity solvents to minimize the presence of peroxides and other oxidizing impurities. Consider de-gassing solvents to remove dissolved oxygen.
-
Temperature Control: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation.
Problem 2: Difficulty in obtaining a stable baseline and reproducible retention times during HPLC analysis of a stability study.
Possible Causes:
-
Tautomeric Interconversion on Column: The equilibrium between the this compound and pyridin-4-one tautomers can shift on the HPLC column, leading to peak broadening or splitting.
-
On-Column Degradation: If the mobile phase is not at an optimal pH for stability, the compound may degrade during the chromatographic run.
-
Interaction with Column Matrix: The polar nature of these compounds can lead to interactions with residual silanol groups on silica-based columns, causing peak tailing and variable retention.
Solutions:
-
Mobile Phase Optimization:
-
pH Adjustment: Buffer the mobile phase to a pH that favors a single tautomeric form and minimizes on-column degradation.
-
Solvent Composition: Adjust the organic modifier and buffer concentration to achieve optimal separation and peak shape.
-
-
Column Selection:
-
Use a high-quality, end-capped C18 column to minimize silanol interactions.
-
Consider using a column with a different stationary phase if peak shape issues persist.
-
-
Temperature Control: Maintain a constant column temperature to ensure reproducible retention times and tautomeric equilibrium.
Problem 3: My this compound derivative shows low aqueous solubility, hindering formulation and biological testing.
Possible Causes:
-
The planar and aromatic structure of the pyridine ring can lead to strong intermolecular interactions in the solid state, resulting in low aqueous solubility.
-
The lipophilicity of certain substituents can further decrease water solubility.
Solutions:
-
pH Adjustment: For basic this compound derivatives, solubility can often be increased by lowering the pH to form a more soluble salt.
-
Co-solvents: The use of water-miscible organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can improve solubility.
-
Formulation Strategies:
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate.[3]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve solubility.
-
Complexation: The use of cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility.
-
Experimental Protocols
Forced Degradation Study Protocol (General Workflow)
This protocol outlines a general procedure for conducting forced degradation studies on this compound derivatives to assess their intrinsic stability.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile:water mixture).
2. Application of Stress Conditions: [2]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at a specified temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-100°C).
-
Photodegradation: Expose the solid compound or a solution to a controlled light source (e.g., a photostability chamber with UV and visible light) as per ICH Q1B guidelines.[2] A dark control sample should be run in parallel.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products. Mass spectrometry can be used for structural elucidation of unknown degradants.
References
Technical Support Center: Analytical Method Development for Pyridin-4-ol Tautomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of Pyridin-4-ol tautomers.
Frequently Asked Questions (FAQs)
Q1: What are the tautomers of this compound?
A1: this compound exists in a tautomeric equilibrium with its keto form, Pyridin-4(1H)-one. This means that in solution, both the enol (this compound) and the keto (Pyridin-4(1H)-one) forms coexist and can interconvert.[1]
Q2: Which tautomer of this compound is more stable?
A2: The stability of the tautomers depends on the physical state and the solvent. In the gas phase, the enol form (this compound) is generally more stable. However, in the solid state and in polar solvents, the keto form (Pyridin-4(1H)-one) is typically more stable due to factors like intermolecular hydrogen bonding.[1]
Q3: How does the solvent affect the tautomeric equilibrium?
A3: The solvent plays a crucial role in determining the ratio of the two tautomers. Polar solvents, such as water and DMSO, tend to favor the more polar keto form (Pyridin-4(1H)-one). In contrast, non-polar solvents can shift the equilibrium towards the less polar enol form (this compound).[1]
Q4: How can I confirm the presence of both tautomers in my sample?
A4: Spectroscopic methods are the most effective way to confirm the presence of both tautomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H and ¹³C NMR spectra, distinct sets of peaks will be observed for each tautomer due to the different chemical environments of the protons and carbons.
-
Infrared (IR) Spectroscopy: The keto form will show a characteristic carbonyl (C=O) stretching vibration (typically around 1640-1680 cm⁻¹), which is absent in the enol form. The enol form will exhibit an O-H stretching band.
Q5: Can I separate the two tautomers using standard chromatography?
A5: Separating the tautomers of this compound by chromatography is challenging due to their rapid interconversion and often similar polarities. However, under specific conditions, partial or complete separation may be achieved. Techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) can be optimized for this purpose.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical separation of this compound tautomers.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad or split peaks in HPLC | 1. Rapid on-column interconversion of tautomers: The rate of interconversion is comparable to the timescale of the chromatographic separation. 2. Co-elution of tautomers: The selected chromatographic conditions are insufficient to resolve the two forms. 3. Column overload: Injecting too concentrated a sample.[2] 4. Inappropriate mobile phase composition or pH: The mobile phase may be promoting rapid equilibration.[2] | 1. Lower the column temperature: This can slow down the interconversion rate, potentially allowing for the separation of the two tautomers. 2. Modify the mobile phase: Adjust the pH to favor one tautomer. An acidic mobile phase (e.g., with 0.1% formic acid or TFA) can help stabilize the protonated form of the keto tautomer. Experiment with different solvent polarities (e.g., varying the acetonitrile/methanol to water ratio). 3. Use a specialized column: Consider columns designed for separating polar compounds or isomers, such as those with hydrogen-bonding capabilities.[3] 4. Derivatization: Chemically "lock" one of the tautomers. For example, O-silylation or O-acylation of the hydroxyl group of the enol form will prevent tautomerization, allowing for a single, sharp peak. |
| Inconsistent retention times | 1. Shifting tautomeric equilibrium in the sample solution: The ratio of tautomers may be changing over time before injection. 2. Column not properly equilibrated: Insufficient time for the mobile phase to stabilize the column environment. 3. Fluctuations in column temperature. | 1. Standardize sample preparation: Use a consistent solvent and allow samples to equilibrate for a fixed time before injection. 2. Ensure thorough column equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting a sequence. 3. Use a column thermostat: Maintain a constant and reproducible column temperature. |
| Single, broad peak instead of two separate peaks | 1. Fast interconversion: The tautomers are interconverting too rapidly on the column to be resolved. 2. Insufficient resolution: The chromatographic conditions are not optimal for separation. | 1. Increase the flow rate: This may reduce the time the analyte spends on the column, potentially out-pacing the interconversion rate. 2. Decrease the column temperature: As mentioned, this can slow the kinetics of tautomerization. 3. Optimize the mobile phase: Systematically vary the organic modifier, buffer type, and pH to maximize selectivity between the two tautomers. |
| No peaks observed | 1. Analyte is not eluting from the column: Strong interaction with the stationary phase. 2. Detector issue: The wavelength may be set incorrectly, or the detector may be malfunctioning. | 1. Use a stronger mobile phase: Increase the percentage of the organic solvent. 2. Check detector settings: Ensure the UV detector is set to an appropriate wavelength for this compound/pyridin-4(1H)-one (e.g., around 254 nm). |
Experimental Protocols
Protocol 1: HPLC Method Development for Tautomer Separation (Illustrative)
This protocol provides a starting point for developing an HPLC method to separate the tautomers of this compound. Optimization will be required based on the specific instrument and sample.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5%) and increase linearly to a higher percentage (e.g., 50%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (can be lowered to 10-15°C to slow interconversion)
-
Detection: UV at 254 nm
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Characterization of Tautomers by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to identify and quantify the tautomeric ratio of this compound in different solvents.
-
Sample Preparation:
-
Prepare solutions of this compound (approximately 5-10 mg/mL) in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, D₂O).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample using a 400 MHz or higher spectrometer.
-
Ensure consistent acquisition parameters (e.g., temperature, number of scans, relaxation delay) for all samples to allow for accurate comparison.
-
-
Data Analysis:
-
Identify the distinct sets of peaks corresponding to the this compound (enol) and Pyridin-4(1H)-one (keto) tautomers.
-
Integrate the signals of non-exchangeable protons that are unique to each tautomer.
-
Calculate the molar ratio of the two tautomers by comparing the integral values. For example, if a proton signal for the enol form integrates to 1.0 and a corresponding proton signal for the keto form integrates to 2.0, the keto:enol ratio is 2:1.
-
Quantitative Data
The tautomeric equilibrium of this compound is highly sensitive to the solvent environment. The following table provides an illustrative summary of the expected predominant tautomer in various solvents based on qualitative descriptions from the literature. Precise quantitative ratios can be determined experimentally using the NMR protocol described above.
| Solvent | Predominant Tautomer | Expected Approximate Keto:Enol Ratio |
| Water (D₂O) | Keto (Pyridin-4(1H)-one) | > 9:1 |
| Dimethyl Sulfoxide (DMSO-d₆) | Keto (Pyridin-4(1H)-one) | ~ 4:1 |
| Chloroform (CDCl₃) | Enol (this compound) | < 1:9 |
| Gas Phase | Enol (this compound) | Predominantly Enol |
Note: The ratios presented are illustrative and intended to demonstrate the trend of solvent polarity on the tautomeric equilibrium. Actual values should be determined experimentally.
Visualizations
Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium between this compound and Pyridin-4(1H)-one.
Experimental Workflow for Tautomer Analysis
Caption: General workflow for the analysis of this compound tautomers.
References
Validation & Comparative
Comparative Study of Pyridin-4-ol and Phenol in Metal Complexation
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyridin-4-ol (also known as 4-hydroxypyridine) and phenol in the context of metal complexation. It is designed to offer an objective analysis supported by structural insights, quantitative data on complex stability, and detailed experimental protocols for researchers in chemistry and drug development.
Introduction: Structural and Electronic Differences
This compound and phenol are aromatic hydroxyl compounds that serve as effective ligands for a variety of metal ions. Despite their structural similarities, their coordination chemistry is distinctly influenced by the presence of the nitrogen atom in the pyridine ring.
-
Phenol coordinates to metal ions primarily through its hydroxyl group, which, upon deprotonation, forms a phenolate anion. This anion acts as a hard oxygen donor, readily forming complexes with a wide range of metal ions.
-
This compound exists in a tautomeric equilibrium with its keto form, pyridin-4(1H)-one. This equilibrium significantly influences its coordination behavior. It can coordinate through the deprotonated hydroxyl group (as a pyridin-4-olate) or act as a bidentate ligand, coordinating through both the oxygen and the ring nitrogen atom. This bidentate chelation often leads to the formation of highly stable five-membered chelate rings with metal ions.[1][2] The nitrogen atom also introduces a soft donor site, allowing for different bonding interactions compared to the purely hard oxygen donor of phenol.
Comparative Stability of Metal Complexes
The stability of a metal complex in solution is quantified by its stability constant (log K) or overall formation constant (log β). A higher value indicates a stronger metal-ligand interaction and a more stable complex.[3] While extensive, directly comparable datasets under identical conditions are scarce, the available literature indicates that 3-hydroxy-4-pyridinones (a class of compounds structurally related to this compound) generally exhibit a high affinity for hard Lewis acids like Fe³⁺, often forming more stable complexes than simple phenolates due to the chelation effect.[4]
The Irving-Williams series, which describes the relative stabilities of complexes with divalent metal ions, is often followed: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[5][6] This trend is generally observed for both phenol and this compound type ligands.
Table 1: Representative Stability Constants (log K₁) of Metal Complexes
| Metal Ion | Pyridin-4-one Derivatives | Phenol Derivatives | Solvent System | Reference |
| Fe³⁺ | High (pFe³⁺ = 22.0 for a derivative) | Moderate | Aqueous | [7] |
| Cu²⁺ | High | Moderate | Aqueous/Mixed | [7][8] |
| Zn²⁺ | Moderate | Lower | Aqueous/Mixed | [7][9] |
| Al³⁺ | Moderate | Lower | Aqueous | [7] |
Note: pM values (like pFe³⁺) are a measure of chelating efficiency at a specific pH (typically 7.4) and are related to stability constants. Direct comparison of log K values requires identical experimental conditions (temperature, ionic strength, solvent).
Experimental Protocols
3.1. Synthesis of Metal Complexes: A General Approach
The synthesis of metal complexes with these ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent.
Protocol for Synthesis of a Metal-Phenolate Complex:
-
Preparation of Ligand Solution: Dissolve the desired phenol derivative in a suitable solvent such as ethanol or methanol.
-
Preparation of Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., FeCl₃, CuCl₂) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is crucial and often varies (e.g., 1:1, 1:2, 1:3) depending on the desired complex.[10][11]
-
pH Adjustment: If necessary, a base (e.g., sodium hydroxide, triethylamine) is added dropwise to deprotonate the phenolic hydroxyl group, facilitating coordination.
-
Isolation: The resulting complex, which may precipitate out of solution, is isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.[12]
Protocol for Synthesis of a Metal-Pyridin-4-ol Complex:
-
Ligand Solution: Dissolve this compound or its derivative in an appropriate solvent (e.g., ethanol, water, or a mixture).[13][14]
-
Metal Salt Solution: Prepare a solution of the metal salt (e.g., NiCl₂·6H₂O, AgNO₃) in the same solvent.[13]
-
Reaction Mixture: Add the metal salt solution to the ligand solution, typically in a 1:2 metal-to-ligand molar ratio.[14]
-
Reflux: Heat the reaction mixture to reflux for several hours (e.g., 2-3 hours) to ensure complete reaction.[11][14]
-
Crystallization and Isolation: Allow the solution to cool to room temperature. The crystalline complex product is then collected by filtration, washed with a small amount of cold solvent, and dried.[15]
3.2. Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a widely used and reliable method for determining the stability constants of metal complexes in solution.[16][17][18] The procedure involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard solution of a strong base.
Detailed Protocol:
-
Solution Preparation: Prepare the following solutions in a medium of constant ionic strength (e.g., 0.1 M KCl or KNO₃):
-
Solution A: A known concentration of a strong acid (e.g., HClO₄).
-
Solution B: The strong acid plus a known concentration of the ligand (phenol or this compound).
-
Solution C: The strong acid, the ligand, and a known concentration of the metal salt.[8]
-
-
Calibration: Calibrate a glass pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.0).[19]
-
Titration: Titrate each solution (A, B, and C) separately with a standardized, carbonate-free solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C). Record the pH meter reading after each addition of the titrant.[5][20]
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of NaOH added) for all three solutions.
-
From the curves for solutions A and B, calculate the proton-ligand stability constants (pKa values) of the ligand.
-
Using the data from all three curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL) at each point of the titration.
-
Plot n̄ versus pL to generate the formation curve.
-
The stepwise stability constants (log K₁, log K₂, etc.) can be determined from this curve, for instance, by finding the pL value at n̄ = 0.5, 1.5, etc.[19]
-
Conclusion
The choice between this compound and phenol as a ligand in metal complexation depends heavily on the specific application.
-
Phenol offers simple, predictable coordination primarily through a hard oxygen donor site. Its derivatives are widely used in catalysis and materials science.[10]
-
This compound provides a more versatile coordination platform due to its tautomerism and the availability of both a hard oxygen and a softer nitrogen donor atom. This often results in the formation of highly stable bidentate chelate complexes, a property that is particularly valuable in medicinal chemistry for designing metal chelating agents for the treatment of metal overload diseases or as components of radiopharmaceuticals.[1][4][7]
The enhanced stability of this compound complexes, driven by the chelate effect, makes it a superior ligand in applications requiring strong and selective metal binding. Researchers should consider these fundamental differences when designing new metal-based drugs, catalysts, or functional materials.
References
- 1. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 4. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability constants of mixed ligand complexes with metal(II) ions. [wisdomlib.org]
- 6. scirp.org [scirp.org]
- 7. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. jscimedcentral.com [jscimedcentral.com]
- 14. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. cost-nectar.eu [cost-nectar.eu]
- 18. scribd.com [scribd.com]
- 19. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 20. m.youtube.com [m.youtube.com]
Pyridin-4-ol Scaffolds in Drug Discovery: A Comparative Guide for Researchers
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. Among the myriad of privileged structures, pyridin-4-ol and its tautomeric form, 4-pyridone, have emerged as a versatile and highly valuable scaffold. This guide provides a comprehensive comparison of this compound with other common heterocyclic compounds in the context of drug discovery, with a focus on their application as kinase inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to assist researchers, scientists, and drug development professionals in making informed decisions.
The Rise of this compound as a Bioisostere
The this compound motif is often employed as a bioisosteric replacement for the phenol group. While phenols are common in endogenous ligands and early drug leads, they are often associated with metabolic liabilities, primarily glucuronidation, which can lead to rapid clearance and poor oral bioavailability. The this compound scaffold can mimic the hydrogen bonding capabilities of a phenol—acting as both a hydrogen bond donor and acceptor—while often improving metabolic stability and other physicochemical properties.
Comparative Analysis: this compound vs. Other Heterocycles in Kinase Inhibition
To illustrate the utility of the pyridine scaffold, we will delve into a comparative analysis centered around multi-kinase inhibitors, drawing parallels with the well-established drug Sorafenib, which features a pyridine-2-carboxamide core. While not a this compound, the broader pyridine framework in Sorafenib provides a valuable case study. We will compare its derivatives and other pyridine-based inhibitors with alternative heterocyclic scaffolds targeting key kinases in oncology, such as VEGFR-2.
Data Presentation: Inhibitory Activity of Pyridine-Based and Other Heterocyclic Kinase Inhibitors
The following tables summarize the in vitro activity of various kinase inhibitors, highlighting the performance of pyridine-containing compounds in comparison to other heterocyclic scaffolds.
Table 1: Comparison of Pyridine-Based Scaffolds Targeting VEGFR-2
| Compound/Scaffold | Primary Target(s) | VEGFR-2 IC50 (µM) | Other Kinase IC50 (µM) | Cell Line IC50 (µM) (Cell Line) | Reference |
| Sorafenib (Pyridine-2-carboxamide) | VEGFR-2, B-RAF, c-RAF | 0.09 | B-RAF: 0.022, c-RAF: 0.006 | 9.05 (HepG2) | [1] |
| Regorafenib (Pyridine-2-carboxamide) | VEGFR-2, TIE2, B-RAF | 0.019 (sEH IC50) | C-RAF: 0.028 | - | [2] |
| Compound 10 (Pyridine-cyanoacetohydrazone) | VEGFR-2 | 0.12 | - | 4.25 (HepG2), 6.08 (MCF-7) | [3] |
| Compound 8 (Pyridine-cyanoacetohydrazone) | VEGFR-2 | 0.13 | - | 4.34 (HepG2), 10.29 (MCF-7) | [3] |
| Compound 9 (Pyridine-cyanoacetohydrazone) | VEGFR-2 | 0.13 | - | 4.68 (HepG2), 11.06 (MCF-7) | [3] |
Table 2: Comparison of Pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds Targeting VEGFR-2
| Compound/Scaffold | Primary Target(s) | VEGFR-2 IC50 (µM) | Other Kinase IC50 (µM) | Cell Line IC50 (µM) (Cell Line) | Reference |
| Compound 10 (4-phenoxy pyrimidine) | VEGFR-2 | 1.05 | - | 2.16 (A549), 9.13 (MCF-7) | [4] |
| Compound 15 (4-methoxyphenyl pyrimidine) | VEGFR-2, EGFR | 0.098 | EGFR: 0.071 | 3.74 (HepG-2), 7.81 (MCF-7) | [4] |
| Compound 19 (Thieno[2,3-d]pyrimidine) | VEGFR-2 | 0.038 | - | - | [4] |
| Compound II-1 (Pyrazolo[3,4-d]pyrimidine) | VEGFR-2 | - | - | 5.90 (HepG2) | [1] |
Table 3: Cytotoxicity of Sorafenib Analogues with Modified Heterocyclic Cores
| Compound | Core Modification | Huh7 IC50 (µM) | MRC-5 IC50 (µM) | Selectivity Index (SI) | Reference |
| Sorafenib | Pyridine-2-carboxamide-urea | 14.86 | >100 | 6.73 | [5] |
| Analogue 2m | 1,2,3-Triazole replacing urea | 5.67 | >100 | >17.6 | [5] |
From the data, it is evident that both pyridine and pyrimidine scaffolds can yield highly potent VEGFR-2 inhibitors. Notably, modifications to the pyridine core, as seen in the pyridine-cyanoacetohydrazone series, can produce compounds with potency comparable to Sorafenib[3]. Furthermore, the replacement of the urea moiety in Sorafenib with a 1,2,3-triazole ring led to an analogue with improved cytotoxicity and a significantly better selectivity index against the Huh7 cancer cell line compared to normal cells[5]. This highlights the modularity of drug design and the potential for optimizing activity by exploring different heterocyclic cores.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Enzyme and Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture (containing purified VEGFR-2 and the peptide substrate in kinase assay buffer) to each well. Pre-incubate the plate at room temperature for 10 minutes.
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for VEGFR-2. Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the VEGFR-2 signaling pathway, a critical regulator of angiogenesis, and a key target for many pyridine- and pyrimidine-based kinase inhibitors.
Caption: VEGFR-2 signaling pathway and points of inhibition.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel kinase inhibitors, applicable to compounds with this compound or other heterocyclic scaffolds.
Caption: A generalized workflow for kinase inhibitor discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Quantification of Pyridin-4-ol
For researchers, scientists, and professionals in drug development, the accurate quantification of Pyridin-4-ol is crucial for various applications, from quality control in synthesis to pharmacokinetic studies. This guide provides a comprehensive comparison of key analytical techniques for this compound quantification, complete with experimental protocols and performance data to aid in method selection and implementation. A critical consideration in the analysis of this compound is its existence in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium can be influenced by factors such as the solvent and the physical state of the sample, which must be taken into account when developing and validating analytical methods.[1]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for this compound quantification depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the quantitative performance of commonly employed methods.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation by reversed-phase chromatography and detection by UV absorbance.[2] | 0.01% (for purity analysis)[3] | 0.03% (for purity analysis)[3] | Widely accessible, robust, good for higher concentration ranges.[2] | Lower sensitivity compared to MS methods.[4] |
| LC-MS/MS | Separation by liquid chromatography coupled with highly selective and sensitive tandem mass spectrometry detection.[2] | 1.74 - 14.32 ng/cig (for pyridine in cigarette smoke)[5] | Not explicitly stated, but typically higher than LOD. | High sensitivity and selectivity, ideal for complex biological matrices.[2] | Higher equipment cost and complexity. |
| GC-MS | Separation of volatile analytes by gas chromatography with mass spectrometry detection.[6] | 0.006 mg/kg (shellfish), 0.002 mg/kg (sediment)[7] | 0.02 mg/kg (shellfish), 0.008 mg/kg (sediment)[7] | Excellent for volatile and semi-volatile compounds, high sensitivity.[6] | Requires derivatization for non-volatile samples, potential for thermal degradation. |
| Quantitative ¹H NMR (qNMR) | Quantification based on the integration of proton signals relative to a certified internal standard.[3] | Not typically defined by LOD/LOQ, but by measurement uncertainty. | Not typically defined by LOD/LOQ, but by measurement uncertainty. | Highly accurate and precise, provides structural information, primary ratio method. | Lower sensitivity than chromatographic methods, requires high-field NMR.[3] |
| UV-Vis Spectroscopy | Quantification based on the absorbance of UV-Vis light at a specific wavelength.[1] | Dependent on molar absorptivity, generally in the µg/mL range. | Dependent on molar absorptivity, generally in the µg/mL range. | Simple, rapid, and cost-effective for pure samples.[1] | Low selectivity, susceptible to interference from other absorbing compounds. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of analytes in an electric field.[4] | Can be in the low ng/mL range with sensitive injection techniques.[8] | 2.5 ng/mL (for 4-aminopyridine in plasma)[8] | High separation efficiency, small sample volume, can analyze a wide range of analytes.[4] | Less sensitive than HPLC for some applications.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the quantification of this compound and related compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and pharmaceutical formulations.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[2]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2][9]
-
Mobile Phase: A common starting point is a mixture of acetonitrile and water with 0.1% formic acid to ensure good peak shape for the basic pyridine moiety.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 250-280 nm is likely to provide good sensitivity.[9]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a known concentration.[9]
-
Quantification: Generate a calibration curve using standards of known concentrations and compare the peak area of the analyte in the sample to the calibration curve.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is well-suited for the analysis of this compound in environmental matrices, such as water, soil, or biological tissues, where volatility can be exploited.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[7] Headspace injection can be used to minimize sample preparation and reduce matrix interference.[7]
-
Column: A 60-m x 0.25-mm i.d. column with a 1.0 µm film thickness is a suitable choice for separating pyridine and its derivatives.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 100°C held for a few minutes, followed by a ramp to a higher temperature to ensure elution of the analyte.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For enhanced sensitivity and selectivity, quantification can be performed in multiple-reaction monitoring (MRM) mode.[7]
-
Sample Preparation: For solid samples like shellfish or sediment, a slurry can be prepared in water within a headspace vial.[10] For liquid samples, direct headspace analysis may be possible.
-
Quantification: An internal standard, such as a deuterated analog of pyridine, is recommended for accurate quantification.[10]
Quantitative ¹H NMR (qNMR)
qNMR is a powerful technique for the purity assessment of this compound reference standards.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.[3] Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).[1][3]
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Quantification: Calculate the purity of this compound by comparing the integral of a characteristic this compound signal to the integral of a signal from the internal standard.[3]
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate a typical analytical workflow for this compound quantification and a decision tree for selecting the most appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. analyticaltoxicology.com [analyticaltoxicology.com]
- 5. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 8. Quantification of 4-aminopyridine in plasma by capillary electrophoresis with electrokinetic injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationship of Pyridin-4-ol Derivatives as JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridin-4-ol scaffold, and its tautomeric form pyridin-4-one, is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 4-(pyrazol-3-yl)-pyridine derivatives as potent inhibitors of c-Jun N-terminal kinase (JNK), a critical therapeutic target in various diseases including neurodegenerative disorders and inflammatory conditions. The data presented herein is synthesized from published experimental findings to facilitate the rational design of next-generation JNK inhibitors.
Comparative Analysis of JNK Inhibition
The following table summarizes the in vitro inhibitory activity of a series of 4-(pyrazol-3-yl)-pyridine derivatives against JNK3. The core scaffold consists of a pyridine ring substituted with a pyrazole at the 4-position. The SAR study explored modifications at the R¹, R², and X positions of the pyridine and pyrazole rings.
| Compound ID | R¹ (Pyrazole) | X (Pyridine C5) | R² (Pyridine C2-Amine) | JNK3 IC₅₀ (nM)[1] | p38 IC₅₀ (nM)[1] |
| 12 | H | H | 4-Morpholinophenyl | 160 | >20,000 |
| 13 | H | Cl | 4-Morpholinophenyl | 80 | >20,000 |
| 14 | CH₃ | Cl | 4-Morpholinophenyl | 110 | >20,000 |
| 15 | H | H | 4-(4-Methylpiperazin-1-yl)phenyl | 200 | >20,000 |
| 16 | H | Cl | 4-(4-Methylpiperazin-1-yl)phenyl | 90 | >20,000 |
| 17 | CH₃ | Cl | 4-(4-Methylpiperazin-1-yl)phenyl | 120 | >20,000 |
Key SAR Observations:
-
Substitution at Pyridine C5 (X): Introduction of a chlorine atom at the C5 position of the pyridine ring (compounds 13 , 14 , 16 , 17 ) consistently resulted in a two-fold increase in potency against JNK3 compared to their unsubstituted counterparts (compounds 12 and 15 )[1]. This suggests that a small, electron-withdrawing group at this position is favorable for activity.
-
N-Alkylation of the Pyrazole Ring (R¹): Methylation of the pyrazole nitrogen (compounds 14 and 17 ) led to a slight decrease in inhibitory potency compared to the N-unsubstituted analogs (13 and 16 )[1]. While this modification can improve pharmacokinetic properties by reducing polarity, it comes at the cost of a modest reduction in target engagement.
-
Substitution at Pyridine C2-Amine (R²): The nature of the substituent on the C2-amine appears to influence potency, although a direct comparison is limited in this series. Both the 4-morpholinophenyl and 4-(4-methylpiperazin-1-yl)phenyl groups at this position yielded potent inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are representative protocols for the key assays employed in the evaluation of the this compound derivatives.
JNK3 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of JNK3. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human JNK3 enzyme
-
ATF2 substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: To the wells of a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).
-
Enzyme Addition: Add 2 µL of JNK3 enzyme diluted in Kinase Reaction Buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL ATF2 and 25 µM ATP) in Kinase Reaction Buffer.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
IC₅₀ Determination: Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This is used to determine the cytotoxicity of the compounds.
Materials:
-
Human cell line (e.g., HeLa or SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Visualizations
The following diagrams illustrate key concepts in the SAR study of this compound derivatives as JNK inhibitors.
Caption: A simplified representation of the JNK signaling pathway.
Caption: A general experimental workflow for a structure-activity relationship study.
Caption: Logical flow of the structure-activity relationship analysis.
References
A Comparative Analysis of Pyridin-4-ol Analogue-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereoselective synthesis of complex molecules is paramount. Pyridin-4-ol and its derivatives have emerged as versatile precursors and ligands in catalysis. This guide provides a comparative analysis of the catalytic activity of a series of closely related analogues to Pyridin-4-olate-based catalysts against other existing catalyst systems.
While direct comparative data for a broad range of true this compound-based catalysts is limited in recently published literature, this guide presents a detailed examination of copper(II) complexes with substituted 2-(pyridin-2-yl)imidazolidin-4-one ligands. These ligands feature a similar N,O-chelation motif to what would be expected from certain this compound-derived catalysts and provide valuable insights into the impact of ligand substitution on catalytic performance in asymmetric Henry reactions. The data presented is based on a study by Michvocíková et al., which systematically investigates the influence of stereochemistry and substituents on catalyst efficiency.[1]
Data Presentation: Catalytic Performance in Asymmetric Henry Reactions
The following tables summarize the catalytic activity of various copper(II) complexes of chiral ligands in the asymmetric Henry reaction between different aldehydes and nitromethane. The key performance indicators are conversion percentage and enantiomeric excess (ee).[1]
Table 1: Asymmetric Henry reactions of various aldehydes with nitromethane catalysed by copper(II) complexes of ligands Ia–c. [1]
| Aldehyde | Ligand Ia (trans-trans) | Ligand Ib (cis-trans) | Ligand Ic (cis-cis) |
| Conv [%] | ee [%] (config.) | Conv [%] | |
| Benzaldehyde | 99 | 60 (R) | 99 |
| 4-Nitrobenzaldehyde | 99 | 29 (R) | 99 |
| 4-Methoxybenzaldehyde | 99 | 80 (R) | 99 |
| 4-Chlorobenzaldehyde | 99 | 52 (R) | 99 |
| Thiophene-2-carbaldehyde | 94 | 66 (R) | 99 |
| 2-Naphthaldehyde | 99 | 71 (R) | 99 |
Note: Data for ee [%] and configuration for Ligands Ib and Ic were not fully provided in the source material.
Experimental Protocols
The following experimental protocols are based on the methodologies described in the cited literature for the synthesis of the chiral ligands and their application in the asymmetric Henry reaction.[1]
General Synthesis of Chiral Ligands (Substituted 2-(pyridin-2-yl)imidazolidin-4-ones)
The chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one were synthesized from the corresponding amino acid amides and pyridine-2-carbaldehyde. The specific stereoisomers were obtained by controlling the stereochemistry of the starting amino acids.[1]
General Procedure for the Copper-Catalyzed Asymmetric Henry Reaction
A solution of the aldehyde (0.5 mmol) and nitromethane (2.5 mmol) in a suitable solvent (e.g., THF, 2 mL) is prepared. To this solution, the copper(II) complex of the chiral ligand (catalyst, typically 1-5 mol%) is added. The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24-72 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding a dilute acid solution and extracting the product with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-nitro alcohol. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: General workflow for the copper-catalyzed asymmetric Henry reaction.
Logical Relationship of Catalyst Components
Caption: Influence of ligand structure on catalyst performance.
References
Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of compounds such as Pyridin-4-ol is fundamental for quality control, metabolic studies, and formulation development. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides an objective comparison of these two powerful analytical techniques for this compound analysis, supported by adaptable experimental data and protocols for related compounds.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision based on performance characteristics such as sensitivity, precision, and accuracy. Below is a summary of typical performance data for HPLC and GC-MS methods in the analysis of pyridinol and related derivatives.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[1] |
| Applicability | Well-suited for non-volatile and thermally labile compounds; the hydroxyl group in this compound makes it suitable for reverse-phase HPLC.[1] | Requires the analyte to be volatile and thermally stable. For this compound, derivatization is often necessary to increase volatility.[1] |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.995[1] |
| Accuracy (% Recovery) | 98.0% to 102.0%[1] | 95.0% to 105.0%[1] |
| Precision (% RSD) | ≤ 2.0%[1] | ≤ 5.0%[1] |
| Limit of Detection (LOD) | Typically in the µg/mL to ng/mL range, dependent on the detector. | Generally offers higher sensitivity, especially in Selected Ion Monitoring (SIM) mode, with LODs in the ng/mL to pg/mL range.[1] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 with acceptable precision and accuracy.[1] | Determined by a signal-to-noise ratio with acceptable precision and accuracy at the quantification limit.[1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following are adaptable experimental protocols for the analysis of this compound by HPLC and GC-MS, based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method is generally suitable for the analysis of this compound.[1]
-
Instrumentation : HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 4.5) and a polar organic solvent like acetonitrile or methanol.[2]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.[1]
-
Detection : UV detection at a wavelength determined from the UV spectrum of this compound (typically around 250-280 nm for pyridine derivatives).[1][3]
-
Injection Volume : 10 µL.[1]
-
Sample Preparation : Samples are typically dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and then filtered before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, derivatization of this compound is recommended to enhance its volatility and improve chromatographic peak shape.[1] Silylation is a common derivatization technique.[1]
-
Instrumentation : GC-MS system with a split/splitless injector and a mass selective detector.
-
Derivatization : The sample is reacted with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at an elevated temperature (e.g., 70°C for 30 minutes) to convert the polar hydroxyl group into a non-polar trimethylsilyl ether.[1]
-
GC Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[1]
-
Injection : Splitless injection at 250°C.[1]
-
Oven Temperature Program : An initial temperature of around 100°C, ramped up to a final temperature of 280-300°C.[4]
-
MS Parameters :
Methodology Visualization
To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the experimental workflow for cross-validation and a logical approach to selecting the appropriate analytical technique.
Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.
Caption: Decision Guide for Selecting Between HPLC and GC-MS.
References
Comparative Analysis of Pyridin-4-ol-Based Drug Candidates: An In-Vitro and In-Vivo Review
For researchers and drug development professionals, the pyridin-4-ol scaffold represents a promising starting point for the discovery of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of recently developed drug candidates based on or related to the this compound core, summarizing their performance in both laboratory (in-vitro) and preclinical animal (in-vivo) studies. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and research workflows to support further investigation in this area.
Data Presentation: In-Vitro and In-Vivo Performance
The following tables summarize the biological activity and efficacy of representative pyridine-based drug candidates. Due to the limited availability of direct head-to-head comparative studies of novel this compound derivatives, this analysis includes closely related pyrazolopyridine and pyranopyridine compounds to provide a broader context for structure-activity relationships.
Table 1: Comparative In-Vitro Activity of Pyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 23k | FLT3 / CDK4 | - | 11 / 7 | - | - |
| Compound 8a | EGFR / VEGFR-2 | - | 1210 / 2650 | Erlotinib | 180 (on cells) |
| Compound 8b | - | MCF-7 | 150 | Erlotinib | 180 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 2: Comparative In-Vivo Efficacy of Pyridine-Based Drug Candidates
| Compound ID | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| Compound 23k | MV4-11 Xenograft | 200 mg/kg | 67% |
| Compound 3b | Breast Cancer | - | 79% reduction in tumor size |
Xenograft models involve the transplantation of human tumor cells into immunocompromised mice.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments typically performed in the evaluation of drug candidates.
In-Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and incubate for an additional 48 hours.[1]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the viability against the compound concentration.
In-Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of a drug candidate in a living organism.
-
Cell Implantation: Subcutaneously inject human tumor cells (e.g., MV4-11 for acute myeloid leukemia) into the flank of immunocompromised mice.[2]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer the test compound (e.g., Compound 23k at 200 mg/kg) or a vehicle control to the mice, typically via oral gavage or intraperitoneal injection, on a predetermined schedule.[2]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Efficacy Calculation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage by comparing the average tumor volume of the treated group to the vehicle control group.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any potential toxicity of the drug candidate.
Mandatory Visualization
The following diagrams illustrate a generalized workflow for drug candidate evaluation and a key signaling pathway often targeted by this compound based compounds.
Caption: A generalized workflow for the evaluation of drug candidates.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
References
Safety Operating Guide
Proper Disposal of Pyridin-4-ol: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of Pyridin-4-ol is a critical aspect of laboratory safety and environmental responsibility. As a pyridine derivative, this compound is considered hazardous and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (such as nitrile), a lab coat, and closed-toe shoes.[1]
-
Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any vapors.[1][2]
-
Spill Management: In the event of a spill, use an inert absorbent material like sand or vermiculite to contain it.[2][3] The collected material must then be placed in a sealed, labeled container for hazardous waste disposal.[2]
Quantitative Data Summary for this compound Disposal
Due to the hazardous nature of this compound, specific quantitative limits for disposal are typically determined by local, state, and federal regulations and the capabilities of the licensed disposal facility. The primary disposal method is high-temperature incineration.
| Parameter | Guideline | Citation(s) |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal facility. Rotary kiln incineration at 820–1,600°C and liquid injection incineration at 650–1,600°C are common methods. | [1][4] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash.[1][2] Evaporation in a fume hood is also not an acceptable method of disposal.[5] | [1][2][5] |
| Waste Segregation | Segregate from incompatible materials such as strong oxidizing agents and acids.[1][6] Do not mix with other waste streams unless compatibility has been verified.[1][5] | [1][5][6] |
Detailed Protocol for this compound Waste Disposal
This protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
- Characterize all waste containing this compound, including pure compound, contaminated labware (e.g., gloves, pipette tips), and solutions, as hazardous waste.[5]
- Collect this compound waste in a designated, leak-proof, and chemically compatible container.[1][6] Glass or high-density polyethylene containers are often suitable.[2]
2. Container Labeling and Management:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[1][5] If in a solution, indicate the concentration.[5]
- Keep the waste container tightly sealed when not in use to prevent the release of vapors.[1]
- Store the container in a cool, dry, and well-ventilated secondary containment area.[1]
3. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]
- Provide an accurate description of the waste, including the chemical name and quantity.
4. Disposal of Empty Containers:
- Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][7]
- The rinsate from this process must be collected and disposed of as hazardous waste.[5][7]
- After triple-rinsing, the container can be disposed of as regular waste, though institutional policies may vary.[5]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Pyridin-4-ol
Essential Safety and Handling Guide for Pyridin-4-ol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like this compound. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound to foster a secure research environment.
1. Hazard Assessment
This compound is irritating to the eyes, respiratory system, and skin.[1] It is presumed to be harmful and environmentally hazardous.[2] Therefore, it must be handled with appropriate personal protective equipment in a controlled environment.
2. Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95/FFP2 respirator or higher, depending on quantity and dustiness | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or a face shield | Use in a well-ventilated area or fume hood | Lab coat |
| General Handling & Transfer | Well-ventilated area, preferably a chemical fume hood | Nitrile or chemically resistant gloves | Chemical safety goggles or a face shield | Not generally required with adequate ventilation | Lab coat, closed-toe shoes |
3. Safe Handling and Storage
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[2][3]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
4. Spill Management
In the event of a spill, evacuate the immediate area and alert others. Wear appropriate PPE, including respiratory protection, before re-entering. For solid spills, gently cover with an absorbent material like sand or vermiculite to avoid raising dust.[3][7] Collect all contaminated materials into a sealed, labeled waste container.[3][8] Clean the spill area with a suitable solvent, followed by soap and water.[8]
5. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[3][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3][5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]
6. Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste and disposed of through a licensed disposal service.[2]
-
Waste Segregation: Collect waste this compound in a designated, leak-proof, and chemically compatible container.[2] The container should be clearly labeled as "Hazardous Waste" and specify the contents.[2] Do not mix with other waste streams unless compatibility has been verified.[2]
-
Container Management: Keep the waste container tightly sealed when not in use.[2] Store the container in a cool, dry, and well-ventilated secondary containment area.[2]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2]
Under no circumstances should it be poured down the drain or mixed with general waste.[2]
Quantitative Data
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| Melting Point | 150-151 °C[1] |
| Boiling Point | 230-235 °C at 12 mmHg[1] |
| Flash Point | 221 °C[1] |
| Molecular Formula | C5H5NO |
| Molar Mass | 95.1 g/mol [1] |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
